molecular formula C15H9NO4 B1363413 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid CAS No. 40101-51-7

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Cat. No.: B1363413
CAS No.: 40101-51-7
M. Wt: 267.24 g/mol
InChI Key: FGYKYCMETOWTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKYCMETOWTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356606
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40101-51-7
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Introduction

This compound, also known as 3-(1,3-dioxoisoindol-2-yl)benzoic acid, is a bifunctional organic molecule that incorporates a phthalimide moiety attached to a benzoic acid backbone. This unique architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and materials science. The phthalimide group, a well-known pharmacophore, is present in various bioactive compounds, including the infamous thalidomide, while the benzoic acid group provides a reactive handle for further chemical modification and influences the molecule's overall physicochemical properties.

Derivatives of this structural class, broadly known as N-phthaloyl amino acids and related compounds, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core chemical properties, synthesis, analytical characterization, and potential applications of this versatile compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)benzoic acid[4]
Molecular Formula C₁₅H₉NO₄[4][5]
Molecular Weight 267.24 g/mol [4][5]
CAS Number 40101-51-7[4][5]
Melting Point 283-284 °C[5]
Boiling Point (Predicted) 526.7 ± 52.0 °C[5]
Density (Predicted) 1.490 ± 0.06 g/cm³[5]
pKa (Predicted) 4.04 ± 0.10[5]
XLogP3 1.9[4]

The predicted pKa of approximately 4.04 suggests that the carboxylic acid group is moderately acidic, similar to benzoic acid itself.[5] The XLogP3 value of 1.9 indicates a moderate degree of lipophilicity, a crucial factor for cell membrane permeability and overall drug-likeness.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 3-aminobenzoic acid. This reaction forms the stable five-membered imide ring.

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the N-C bond of the imide, leading back to commercially available starting materials.

G Target This compound Intermediates Phthalic Anhydride + 3-Aminobenzoic Acid Target->Intermediates Retrosynthesis

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Conventional Heating

This protocol is based on standard methods for the synthesis of N-substituted phthalimides.[6] The use of a high-boiling polar solvent like glacial acetic acid facilitates the dehydration and subsequent cyclization to form the imide ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzoic acid (1.0 eq) and phthalic anhydride (1.05 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-aminobenzoic acid).

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Precipitation: The product will precipitate as a solid. Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

Purification Workflow

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method.

G cluster_purification Purification Workflow A Crude Product (from filtration) B Dissolve in Hot Ethanol A->B C Hot Gravity Filtration (optional, removes insolubles) B->C D Cool Slowly to Room Temperature B->D if no insolubles C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals (Vacuum Oven) F->G H Pure Crystalline Product G->H

Caption: Standard workflow for the purification by recrystallization.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following section details the expected analytical data for verifying the identity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, but several characteristic bands will confirm the structure.

Wavenumber (cm⁻¹)Functional GroupDescription of VibrationReference
~3300-2500Carboxylic Acid (O-H)Stretching, very broad due to hydrogen bonding[7]
~1775Imide (C=O)Asymmetric stretching[8]
~1710Imide & Carboxylic (C=O)Symmetric imide stretch and carboxylic acid C=O stretch (likely overlapping)[8][9]
~1600, 1470Aromatic (C=C)Ring stretching vibrations
~1300Carboxylic Acid (C-O)Stretching
~720Aromatic (C-H)Out-of-plane bending for ortho-disubstituted ring (phthalimide)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Expected Signals): The spectrum will show signals exclusively in the aromatic and downfield regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 11.0Singlet, broad1HCarboxylic acid proton (-COOH)
~8.3-8.5Multiplet2HProtons on the benzoic acid ring (ortho to -COOH and N-phthalimide)
~7.9-8.0Multiplet4HProtons on the phthalimide ring
~7.6-7.8Multiplet2HProtons on the benzoic acid ring (meta to -COOH and N-phthalimide)

¹³C NMR (Expected Signals): Key signals would confirm the presence of the carbonyl groups and the distinct aromatic rings. Predicted key signals include:

  • ~167 ppm: Two signals for the imide carbonyl carbons.

  • ~165 ppm: Signal for the carboxylic acid carbonyl carbon.

  • ~124-138 ppm: Multiple signals corresponding to the 12 aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 267.05 (for [M]⁺) or 268.06 (for [M+H]⁺ in ESI+).

  • Key Fragmentation: The molecule can undergo characteristic fragmentation, such as the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the imide ring.

G Parent Parent Ion m/z = 267 Frag1 Loss of -COOH [M-COOH]⁺ m/z = 222 Parent->Frag1 - 45 Da Frag2 Loss of CO [M-CO]⁺ m/z = 239 Parent->Frag2 - 28 Da Frag3 Phthalimide Cation m/z = 147 Parent->Frag3 cleavage

Caption: Plausible fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Rationale: The acidic modifier in the mobile phase ensures the carboxylic acid group is protonated, leading to sharp, well-defined peaks. The gradient elution effectively separates the moderately nonpolar product from more polar starting materials or less polar byproducts.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile scaffold.

  • Carboxylic Acid Moiety: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various other chemical entities. This is a common strategy in drug development to modulate solubility, create prodrugs, or engage with specific biological targets. For instance, the synthesis of amide and benzimidazole derivatives of N-phthaloylglycine has been shown to yield compounds with potent antibacterial activity.[2][8]

  • Phthalimide Moiety: While generally stable, the imide ring can be cleaved under certain hydrolytic conditions. The phthalimide group itself is a key structural feature in many bioactive molecules and is explored for its potential in developing anticancer and antioxidant agents.[3]

  • Aromatic Rings: Both aromatic rings are subject to electrophilic aromatic substitution, although the phthalimide ring is deactivated by the two electron-withdrawing carbonyl groups.

The broader class of N-substituted phthalimides are attractive compounds for research due to their diverse biological profiles, which include potential sedative, anxiolytic, and anticonvulsant properties, building on the legacy of thalidomide.[10] The structural similarity to these compounds suggests that this compound and its derivatives could be valuable candidates for screening in various therapeutic areas, particularly in the development of novel anti-infective and anticancer drugs.[11][12]

Conclusion

This compound is a well-defined chemical entity with a rich potential for chemical modification. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, including IR, NMR, and mass spectrometry. The combination of the medicinally relevant phthalimide core with a reactive benzoic acid handle establishes this compound as a highly valuable and versatile scaffold for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

References

Structure Elucidation of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: A Multi-Modal Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and structural confirmation of novel chemical entities are cornerstones of modern drug discovery and materials science. This guide provides a comprehensive, field-proven workflow for the structure elucidation of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (C₁₅H₉NO₄), a molecule integrating a phthalimide core and a benzoic acid moiety.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods; it details the causality behind experimental choices and demonstrates how a synergistic, multi-technique approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction—creates a self-validating system for unambiguous structure confirmation. This protocol is designed for researchers who require not just data, but verified, trustworthy, and authoritative structural knowledge.

Foundational Strategy: From Molecular Formula to 3D Confirmation

The structure elucidation of an organic compound is a process of systematic investigation, where each analytical technique provides a unique piece of a larger puzzle.[2][3] Our strategy is built on a logical progression:

  • Elemental Composition & Molecular Mass: Establish the molecular formula and exact mass.

  • Functional Group Identification: Identify the key chemical functionalities present.

  • Connectivity Mapping: Assemble the atomic framework and establish proton/carbon environments.

  • Definitive 3D Structure: Obtain absolute confirmation of the molecular structure in three-dimensional space.

The combination of data from multiple techniques is essential for a comprehensive and accurate elucidation.[3][4][5]

G

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first step is always to confirm the molecular mass. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques to provide the exact mass, which is critical for confirming the elemental composition against the theoretical formula, C₁₅H₉NO₄.[1] Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid group, which facilitates protonation ([M+H]⁺) or deprotonation ([M-H]⁻) for detection.

Experimental Protocol: ESI-Q-TOF Mass Spectrometry
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to capture the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Mass Analysis: Use a Quadrupole Time-of-Flight (Q-TOF) analyzer for high mass accuracy (<5 ppm).

  • MS/MS Analysis: Isolate the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.[6][7]

Data Presentation: Expected Mass Spectral Data
IonTheoretical m/zObserved m/z (Expected)Interpretation
[M-H]⁻ 266.0459~266.046Deprotonated parent molecule (loss of carboxylic acid proton).
[M+H]⁺ 268.0604~268.060Protonated parent molecule.
[M-H-CO₂]⁻ 222.0561~222.056Loss of carbon dioxide from the deprotonated parent ion.
C₈H₄NO₂⁺ 146.0242~146.024Characteristic phthalimide fragment from cleavage of the N-aryl bond.
C₇H₅O₂⁺ 121.0289~121.029Fragment corresponding to the protonated benzoic acid moiety after cleavage.

Theoretical m/z values are calculated for the monoisotopic masses.

G Parent [M-H]⁻ m/z 266.0459 Frag1 [M-H-CO₂]⁻ m/z 222.0561 Parent->Frag1 - CO₂ Frag2 Phthalimide Anion m/z 146.0242 Parent->Frag2 N-C bond cleavage

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3] For this molecule, the spectrum is expected to be highly characteristic, showing distinct signals for the carboxylic acid and the cyclic imide functionalities. The presence of both sets of signals in a single spectrum provides strong, self-validating evidence that both moieties are present in the structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300–2500BroadO–H stretchCarboxylic Acid[8][9][10]
~3070MediumAromatic C–H stretchBenzene rings
~1775 & ~1715StrongAsymmetric & Symmetric C=O stretchPhthalimide (Imide)[11][12]
~1700StrongC=O stretchCarboxylic Acid[13][14]
~1600, ~1480MediumC=C aromatic ring stretchesBenzene rings
~1320MediumC–O stretchCarboxylic Acid[9]
~1380StrongC–N stretchImide

Causality: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[9] The presence of two distinct, strong carbonyl peaks around 1775/1715 cm⁻¹ is highly indicative of a cyclic imide, while the third carbonyl peak around 1700 cm⁻¹, coupled with the broad O-H band, confirms the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Authoritative Grounding: While MS and IR suggest the components, NMR spectroscopy elucidates the precise atomic connectivity.[5] ¹H NMR reveals the proton environments and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. For this molecule, a high-field NMR (e.g., 500 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it will solubilize the polar compound and its acidic proton will be observable.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)

¹H NMR (500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.3broad s1HCarboxylic Acid (-COOH )
~8.3s1HH-2' (Benzoic acid ring)
~8.1d1HH-6' (Benzoic acid ring)
~7.95m4HH-4, H-5, H-6, H-7 (Phthalimide ring)
~7.7t1HH-5' (Benzoic acid ring)
~7.6d1HH-4' (Benzoic acid ring)

¹³C NMR (125 MHz)

Chemical Shift (δ, ppm)Assignment
~167.5Imide Carbonyls (C =O)[11]
~166.8Carboxylic Acid Carbonyl (C =O)
~135.2C-5, C-6 (Phthalimide ring)
~132.5C-1' (Benzoic acid ring)
~131.8C-3a, C-7a (Phthalimide ring)
~131.0C-6' (Benzoic acid ring)
~130.0C-5' (Benzoic acid ring)
~129.5C-2' (Benzoic acid ring)
~127.0C-4' (Benzoic acid ring)
~124.0C-4, C-7 (Phthalimide ring)

Note: Specific chemical shifts and multiplicities are predictive and may vary slightly based on experimental conditions. The assignments are based on typical values for N-substituted phthalimides and substituted benzoic acids.[15][16]

Single-Crystal X-ray Diffraction: The Final Confirmation

Expertise & Experience: When all spectroscopic data point to a single, consistent structure, X-ray crystallography provides the ultimate, irrefutable proof.[17] It moves beyond connectivity to provide a precise 3D map of atomic positions, bond lengths, and bond angles. This technique is particularly valuable in drug development for understanding solid-state properties and potential receptor interactions.[18]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial model of the structure is built and then refined against the experimental data to yield the final atomic coordinates.[17]

Expected Outcome

The result is a definitive 3D structural model that will confirm:

  • The N-substitution on the phthalimide ring.

  • The meta substitution pattern on the benzoic acid ring.

  • The planarity of the phthalimide and benzoic acid rings.

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Conclusion: A Synergistic and Self-Validating Workflow

The structure elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the essential functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction offers unambiguous confirmation of the three-dimensional structure. This multi-modal approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for advanced research, regulatory submissions, and successful drug development programs.

References

A Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a bifunctional organic molecule integrating a phthalimide core and a benzoic acid moiety. This unique structure makes it a valuable scaffold and building block in medicinal chemistry and materials science. The phthalimide group offers a planar, hydrophobic region capable of diverse interactions, while the carboxylic acid provides a handle for further chemical modification and imparts acidic properties. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed protocol for its synthesis and purification, its characteristic spectroscopic signature, and its significant applications, particularly as a potent enzyme inhibitor in drug development.

Nomenclature and Chemical Identity

The systematic identification of a chemical compound is critical for regulatory compliance, patent filing, and scientific communication. The compound is commonly known as 3-(phthalimido)benzoic acid, but its formal IUPAC name is 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.[1] Key identifiers are summarized below.

Table 1: Chemical Identity of 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

IdentifierValueSource
IUPAC Name 3-(1,3-dioxoisoindolin-2-yl)benzoic acid[1]
Common Name 3-(Phthalimido)benzoic acidN/A
CAS Number 40101-51-7[1][2]
Molecular Formula C₁₅H₉NO₄[1]
Molecular Weight 267.24 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O[1]
PubChem CID 827002[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. As a molecule with both a large, nonpolar ring system and a polar carboxylic acid group, its solubility is pH-dependent. It is sparingly soluble in water but shows good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3][4]

Table 2: Physicochemical Properties of 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

PropertyValueNotes
Physical State White to off-white solid/powderExpected based on related compounds.[5]
Melting Point >300 °C (Predicted)High melting point is expected due to the rigid, planar structure and potential for strong intermolecular hydrogen bonding.
pKa ~4.0 (Predicted)The carboxylic acid pKa is predicted to be slightly lower than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the phthalimido group.[4]
Solubility Poorly soluble in water; Soluble in DMSO, DMF, Methanol, EthanolTypical for aromatic carboxylic acids.[3][4]
XLogP3 2.5A measure of lipophilicity, indicating moderate permeability across biological membranes.

Synthesis and Purification

The most direct and widely employed synthesis of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid is the condensation reaction between 3-aminobenzoic acid and phthalic anhydride.[6] This method is efficient and proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration at elevated temperatures to yield the stable five-membered imide ring. Glacial acetic acid is often used as a solvent as it facilitates the reaction and the removal of water.[7]

Experimental Protocol

Reagents and Materials:

  • 3-Aminobenzoic acid (1.0 eq)

  • Phthalic anhydride (1.05 eq)[8]

  • Glacial Acetic Acid

  • Distilled Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-aminobenzoic acid (e.g., 13.7 g, 0.1 mol) and phthalic anhydride (e.g., 15.5 g, 0.105 mol).

  • Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the flask. The use of a slight excess of phthalic anhydride ensures the complete consumption of the starting amine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle with stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Further cooling in an ice bath can maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove acetic acid and any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Purification: For high-purity material required for biological assays, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to form crystals, and collect the purified product by filtration.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_purification Purification Reactant1 3-Aminobenzoic Acid Setup Combine in Flask Reactant1->Setup Reactant2 Phthalic Anhydride Reactant2->Setup Solvent Glacial Acetic Acid Solvent->Setup Reflux Heat to Reflux (4-6 hours) Setup->Reflux Cooling Cool to Precipitate Reflux->Cooling FilterWash Filter & Wash (Cold Water) Cooling->FilterWash Crude Crude Product FilterWash->Crude Recrystallize Recrystallize (Hot Ethanol) Crude->Recrystallize Final Pure Product (>95%) Recrystallize->Final

Caption: Synthesis workflow for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Spectroscopic Characterization

Structural verification is paramount. The following spectroscopic data are characteristic of the title compound and are used to confirm its identity and purity.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
FT-IR O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding of the acid dimer.
C=O stretch (Imide, Asymmetric)~1775 cm⁻¹The asymmetric stretching mode of the five-membered imide ring carbonyls.
C=O stretch (Imide, Symmetric) & C=O (Acid)~1710 cm⁻¹ (strong, sharp)Overlapping symmetric imide and carboxylic acid carbonyl stretches.
C=C stretch (Aromatic)1600-1450 cm⁻¹Vibrations of the two aromatic rings.
¹H NMR -COOH>12 ppm (broad singlet)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
(DMSO-d₆)Phthalimido -H~7.9 ppm (multiplet, 4H)Protons on the phthalimide aromatic ring.
Benzoic Acid -H7.6-8.4 ppm (multiplets, 4H)The four protons on the 1,3-disubstituted benzoic acid ring, with complex splitting.
¹³C NMR Imide C=O~167 ppmCarbonyl carbons of the imide group.[9]
(DMSO-d₆)Acid C=O~166 ppmCarbonyl carbon of the carboxylic acid group.[10]
Aromatic -C-123-135 ppmMultiple signals corresponding to the non-equivalent carbons of the two aromatic rings.[10][11][12]

Applications in Medicinal Chemistry and Drug Development

The phthalimide-benzoic acid scaffold is of significant interest to drug development professionals. Phthalimide derivatives themselves are known to possess a wide array of biological activities. The true value of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid lies in its role as a key pharmacophore for enzyme inhibition.

Aldose Reductase Inhibition

Recent research has identified phthalimide-benzoic acid hybrids as highly potent and competitive inhibitors of aldose reductase (ALR2).[13][14] ALR2 is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[15] Under hyperglycemic conditions, such as in diabetes mellitus, the overactivation of this pathway leads to sorbitol accumulation, inducing osmotic stress and oxidative damage in tissues.[16] This process is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[16]

Compounds based on the 3-(phthalimido)benzoic acid core have demonstrated high inhibitory potency (with Kᵢ values in the nanomolar range) against human ALR2.[13][17] In silico molecular docking studies suggest that these inhibitors bind effectively within the ALR2 active site.[13] The benzoic acid moiety typically forms crucial hydrogen bonds with key residues like Tyr48 and His110 in the enzyme's anion-binding region, while the phthalimide group engages in complementary hydrophobic interactions.[13]

Pathway Glucose High Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Polyol Pathway Sorbitol Sorbitol Accumulation ALR2->Sorbitol Complications Diabetic Complications Sorbitol->Complications Osmotic & Oxidative Stress Inhibitor 3-(Phthalimido) -benzoic Acid Derivative Inhibitor->ALR2 Inhibition

Caption: Inhibition of the polyol pathway by an ALR2 inhibitor.

The favorable preliminary safety margins and drug-like properties of these hybrids make them promising lead candidates for the development of novel therapeutics to manage diabetic complications.[13]

Conclusion

3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a synthetically accessible and highly versatile molecule. Its robust synthesis, well-defined spectroscopic properties, and, most importantly, its proven utility as a core scaffold for potent aldose reductase inhibitors, underscore its importance for researchers in medicinal chemistry and drug discovery. The continued exploration and functionalization of this scaffold hold significant promise for generating next-generation therapeutics targeting hyperglycemia-driven pathologies.

References

A Senior Application Scientist's Guide to the Synthesis of N-phthaloyl-3-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Protection in Complex Synthesis

In the landscape of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. 3-Aminobenzoic acid is a valuable bifunctional building block, possessing both a nucleophilic amino group and a carboxylic acid. However, the reactivity of the amino group often interferes with desired reactions at the carboxylic acid terminus. The synthesis of N-phthaloyl-3-aminobenzoic acid addresses this challenge directly. By converting the primary amine into a robust phthalimide, we effectively "protect" it, rendering it inert to a wide range of reaction conditions. This allows for subsequent chemical transformations to be carried out exclusively at the carboxylic acid group. The phthaloyl group can be removed later if necessary, making this a cornerstone technique in multi-step synthetic pathways.

The Chemistry: Mechanism of Phthaloylation

The formation of N-phthaloyl-3-aminobenzoic acid is a classic condensation reaction between 3-aminobenzoic acid and phthalic anhydride. The process unfolds in two key stages:

  • Nucleophilic Acyl Substitution: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid performing a nucleophilic attack on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack opens the anhydride ring to form a phthalamic acid intermediate. This intermediate possesses both a carboxylic acid group and an amide linkage.

  • Intramolecular Cyclization & Dehydration: With the application of heat, the newly formed amide and the adjacent carboxylic acid group undergo an intramolecular condensation. A molecule of water is eliminated, leading to the formation of a highly stable, five-membered phthalimide ring. This dehydration step is often the rate-limiting part of the process and is crucial for driving the reaction to completion.

The overall transformation is a robust and high-yielding method for amine protection.

Reaction Mechanism: N-Phthaloylation ```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

}

Caption: Workflow for the synthesis of N-phthaloyl-3-aminobenzoic acid.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized N-phthaloyl-3-aminobenzoic acid.

  • Appearance: A white to off-white crystalline solid.

  • Melting Point (MP): The literature value for 3-aminobenzoic acid is 178-180°C. [1]The synthesized product should exhibit a sharp melting point at a different, higher temperature, indicating the formation of the new compound and its purity.

  • Infrared (IR) Spectroscopy: This is a powerful tool for confirming the functional group transformation.

    • Disappearance of N-H stretches: The characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) in the starting material will be absent in the product spectrum.

    • Appearance of Imide Carbonyls: Strong absorption bands characteristic of the phthalimide group will appear, typically around 1770 cm⁻¹ (asymmetric stretch) and 1710 cm⁻¹ (symmetric stretch).

    • Carboxylic Acid Group: A broad O-H stretch will be visible from 2500-3300 cm⁻¹, and a C=O stretch around 1700 cm⁻¹. [2]* ¹H NMR Spectroscopy: Proton NMR confirms the successful coupling of the two aromatic rings.

    • Aromatic Protons: Complex multiplets will be observed in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on both the phthaloyl group and the 3-aminobenzoic acid backbone.

    • Absence of Amine Protons: The signal for the -NH₂ protons from the starting material will be absent. [3] * Carboxylic Acid Proton: A broad singlet, often far downfield (δ > 10 ppm), will be present for the -COOH proton, though it may be exchanged with deuterium in solvents like DMSO-d₆.

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is non-negotiable.

  • Phthalic Anhydride: Is an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • General Precautions: Perform all operations within a certified chemical fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

References

Physical and chemical properties of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid for Advanced Research

Executive Summary

This document provides a comprehensive technical overview of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid (CAS No. 40101-51-7), a molecule of significant interest in medicinal chemistry and materials science. As a bifunctional compound featuring both a carboxylic acid and a phthalimide moiety, it serves as a versatile building block for the synthesis of more complex chemical entities. This guide details its chemical identity, core physicochemical properties, spectroscopic signature, synthesis, and key reactivity, contextualized for researchers, scientists, and professionals in drug development. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Bivalent Potential

The landscape of modern drug discovery is increasingly reliant on "building block" molecules—scaffolds that can be predictably and efficiently elaborated into diverse libraries of potential therapeutic agents. 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid fits this paradigm perfectly. Its structure is a deliberate marriage of two pharmacologically significant motifs:

  • The Phthalimide Group: This isoindole-1,3-dione structure is a well-established pharmacophore found in a range of therapeutic agents, including the notorious thalidomide and its safer, potent anticancer and immunomodulatory analogues like lenalidomide and pomalidomide.[1] The phthalimide group often serves as a protected amine synthon, enabling controlled synthetic transformations.[2]

  • The Benzoic Acid Group: As the simplest aromatic carboxylic acid, this moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation and esterification, which are fundamental reactions in drug synthesis.[3] Its pKa ensures a degree of aqueous solubility and provides a key interaction point for biological targets.[4]

The strategic placement of these two groups on a single phenyl ring creates a molecule that is not merely a sum of its parts. It is a scaffold primed for fragment-based drug discovery, linker chemistry for antibody-drug conjugates (ADCs), and the development of novel heterocyclic compounds.[5][6] This guide will dissect the fundamental properties that underpin its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

  • IUPAC Name: 3-(1,3-dioxoisoindol-2-yl)benzoic acid[7]

  • CAS Number: 40101-51-7[7][8][9]

  • Molecular Formula: C₁₅H₉NO₄[7]

  • Molecular Weight: 267.24 g/mol [7]

  • Canonical SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O[7]

  • InChI Key: FGYKYCMETOWTHT-UHFFFAOYSA-N[7]

The molecule's structure consists of a benzoic acid core where the phthalimide group is attached at the meta (3-position) of the phenyl ring. This spatial arrangement is critical as it influences the electronic effects of the substituents on each other and dictates the steric accessibility of the reactive carboxylic acid group.

Caption: Structure of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Physicochemical Properties: A Quantitative Profile

The behavior of a molecule in both laboratory and biological systems is dictated by its physical and chemical properties. These values are crucial for designing experimental conditions, predicting bioavailability, and understanding potential interactions.

PropertyValueSourceSignificance in Drug Development
Melting Point 283-284 °C[8]High melting point indicates a stable, crystalline solid, which is favorable for purification, handling, and formulation.
Boiling Point 526.7 ± 52.0 °C (Predicted)[8]High predicted boiling point reflects strong intermolecular forces and low volatility.
Density 1.490 ± 0.06 g/cm³ (Predicted)[8]Useful for process chemistry calculations and formulation development.
Water Solubility Poorly soluble[4]The parent benzoic acid is poorly soluble in water.[4] The larger, hydrophobic phthalimide group further reduces aqueous solubility. Solubility is pH-dependent and increases in basic solutions due to deprotonation of the carboxylic acid.
pKa ~4.2 (Predicted, in H₂O)[3][4][10]The pKa of benzoic acid is ~4.2.[3][4][10] This molecule's pKa is expected to be similar, meaning it will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which impacts solubility and target binding.
LogP (XLogP3) 1.9[7]A LogP value under 5 is generally favorable for oral bioavailability (Lipinski's Rule of Five). This value suggests a good balance between hydrophilicity and lipophilicity for membrane permeation.
Hydrogen Bond Donors 1 (the -OH group)[7]The single donor group is critical for interactions with biological targets and contributes to its solubility characteristics.
Hydrogen Bond Acceptors 4 (the four oxygen atoms)[7]Multiple acceptor sites provide numerous opportunities for hydrogen bonding with protein active sites or formulation excipients.

Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure. Understanding the expected spectral data is essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. For this molecule, the spectrum is a composite of the features of a carboxylic acid and a phthalimide.[11][12]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300 cm⁻¹ to 2500 cm⁻¹.[11][12] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

  • Aromatic C-H Stretch: Weaker, sharp peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1680 cm⁻¹ is characteristic of the carbonyl in an aromatic carboxylic acid.[12]

  • C=O Stretch (Imide): The phthalimide group will exhibit two distinct C=O stretching bands, typically an asymmetric stretch around 1775 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹. The latter may overlap with the carboxylic acid C=O peak.

  • C-O Stretch (Carboxylic Acid): A medium-to-strong peak is expected in the 1320-1210 cm⁻¹ region.[12]

  • Fingerprint Region: Complex patterns below 1500 cm⁻¹ will correspond to various C-C and C-N vibrations and aromatic ring bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework. While specific experimental data is proprietary to vendors, the expected chemical shifts can be predicted.[9]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons: A complex multiplet pattern between 7.5 and 8.5 ppm, integrating to 8 protons. The protons on the phthalimide ring and the benzoic acid ring will have distinct, albeit overlapping, signals.

  • ¹³C NMR:

    • Carbonyl Carbons: Three signals are expected in the highly deshielded region (165-180 ppm) corresponding to the two equivalent imide carbonyls and the single carboxylic acid carbonyl.

    • Aromatic Carbons: Multiple signals between 120-140 ppm will correspond to the 12 unique aromatic carbons in the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, which is crucial for structural confirmation.

  • Molecular Ion Peak (M⁺): In Electron Ionization (EI), a peak at m/z 267 would be expected.

  • High-Resolution MS (HRMS): The exact mass should be confirmed at 267.0532 (for [M]⁺) or 268.0604 (for [M+H]⁺ in ESI).[7]

  • Key Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z 250), the entire carboxyl group (-COOH, m/z 222), and subsequent fragmentation of the phthalimide ring structure.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathway

The most direct and industrially scalable synthesis involves the condensation reaction between 3-aminobenzoic acid and phthalic anhydride. This is a robust and high-yielding reaction, often performed at elevated temperatures, sometimes in a high-boiling solvent like acetic acid or DMF, or even neat.[5]

G start Starting Materials: 3-Aminobenzoic Acid Phthalic Anhydride step1 Mix reactants, optionally in a high-boiling solvent (e.g., Acetic Acid) start->step1 step2 Heat mixture under reflux (e.g., 140-180°C) to drive condensation and remove water step1->step2 step3 Cool the reaction mixture to induce precipitation of the product step2->step3 step4 Isolate the solid product by vacuum filtration step3->step4 step5 Wash the crude product with a suitable solvent (e.g., water, ethanol) to remove impurities step4->step5 end Final Product: 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid step5->end

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is centered on its carboxylic acid group. Standard transformations include:[3]

  • Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters.

  • Amide Bond Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like DCC/EDC) followed by reaction with an amine produces amides. This is a cornerstone of medicinal chemistry.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

The phthalimide group is generally stable but can be cleaved under harsh conditions (e.g., hydrazinolysis with hydrazine hydrate) to release the primary amine, a reaction known as the Gabriel synthesis.

Experimental Protocols: A Guide to Characterization

Ensuring the identity and purity of a research compound is paramount. The following outlines a standard workflow for characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is typically effective.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

    • Analysis: Inject 10 µL. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Structural Confirmation by IR Spectroscopy (KBr Pellet Method)
  • Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

  • Methodology:

    • Preparation: Gently grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

    • Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Analysis: Compare the obtained spectrum with the expected absorption bands outlined in Section 4.1.

start Obtain Solid Sample step1 Prepare KBr Pellet (Grind sample with KBr, press into pellet) start->step1 step2 Acquire Background Spectrum (Empty sample compartment) step1->step2 step3 Acquire Sample Spectrum (Place KBr pellet in beam path) step2->step3 step4 Process Data (Baseline correction, peak picking) step3->step4 end Analyze Spectrum (Compare peaks to known functional group frequencies) step4->end

Caption: Standard workflow for obtaining an FT-IR spectrum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, prudent laboratory practice dictates handling it based on the hazards of its constituent parts, primarily benzoic acid.[13][14][15]

  • Hazard Classification: Assumed to be hazardous. Benzoic acid is known to cause skin irritation (Category 2) and serious eye damage (Category 1).[13] It may also cause damage to organs (lungs) through prolonged or repeated exposure via inhalation.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[13]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

    • Skin: Wash off immediately with soap and plenty of water.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[13]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[13]

Conclusion

3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and stable solid form make it an ideal scaffold for synthetic elaboration. The combination of a reactive carboxylic acid handle with the pharmacologically relevant phthalimide core provides a powerful platform for the development of novel therapeutics and functional materials. The data and protocols presented in this guide offer a robust foundation for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

An In-Depth Technical Guide on the Biological Activity of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindole-1,3-dione scaffold, commonly known as phthalimide, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This is attributed to its unique structural features, including a hydrophobic aryl ring and a hydrogen bonding domain, which facilitate interactions with various biological targets.[2] Derivatives of phthalimide have garnered significant attention for their therapeutic potential, with notable examples including thalidomide and its analogs, which have demonstrated immunomodulatory and anticancer effects. This guide focuses on a specific class of these compounds: 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid and its derivatives. The incorporation of a benzoic acid moiety at the 3-position of the N-phenyl ring introduces a key functional group that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

This technical guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will delve into detailed experimental protocols, present key quantitative data, and visualize complex biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals in the field.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through the condensation of phthalic anhydride with 3-aminobenzoic acid. This reaction can be carried out under various conditions, including conventional heating in a suitable solvent or through microwave-assisted synthesis to improve reaction times and yields.[2]

General Synthesis Protocol for N-(3-Carboxyphenyl)phthalimide

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • Phthalic anhydride

  • 3-Aminobenzoic acid

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 3-aminobenzoic acid.

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Add a catalytic amount of anhydrous sodium acetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with constant stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-carboxyphenyl)phthalimide.

  • Dry the purified product in a vacuum oven.

Derivatization Strategies

The carboxylic acid group of N-(3-carboxyphenyl)phthalimide serves as a versatile handle for further derivatization, allowing for the synthesis of a library of compounds with diverse physicochemical properties. Common derivatization strategies include:

  • Esterification: Reaction with various alcohols in the presence of an acid catalyst to produce ester derivatives.

  • Amidation: Coupling with a range of amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amide derivatives.

These derivatization approaches enable a systematic exploration of the SAR, probing the effects of lipophilicity, hydrogen bonding capacity, and steric bulk on biological activity.

Anticancer Activity

Derivatives of the isoindole scaffold have demonstrated significant potential as anticancer agents.[3] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using in vitro assays.

Mechanism of Anticancer Action

While the precise mechanisms of action can vary depending on the specific derivative, several key pathways have been implicated in the anticancer effects of phthalimide-containing compounds. One of the prominent mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a crucial role in tumor progression.[4] By modulating the activity of TNF-α, these compounds can interfere with signaling pathways that promote cancer cell proliferation, survival, and metastasis.

Additionally, some phthalimide derivatives have been shown to target other key signaling molecules involved in cancer, such as vascular endothelial growth factor (VEGF) and various protein kinases. The ability to interact with multiple targets may contribute to the broad-spectrum anticancer activity observed with this class of compounds.

Quantitative Evaluation of Anticancer Activity

The anticancer potency of synthesized derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for phthalimide derivatives against various cancer cell lines. It is important to note that the specific substitution on the benzoic acid ring and the nature of the ester or amide linkage can significantly influence the cytotoxic potency.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
PHT-1 4-Bromophenyl urea derivativeEKVX (Non-Small Cell Lung)<10[3]
PHT-2 4-Bromophenyl urea derivativeCAKI-1 (Renal)<10[3]
PHT-3 4-Bromophenyl urea derivativeUACC-62 (Melanoma)<10[3]
PHT-4 4-Bromophenyl urea derivativeMCF7 (Breast)<10[3]

Note: The IC50 values presented are for illustrative purposes and represent the activity of related phthalimide derivatives. Specific data for this compound derivatives needs to be generated through dedicated screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties.[4]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. A primary mechanism is the inhibition of TNF-α synthesis and release from immune cells such as macrophages.[4] TNF-α is a potent cytokine that orchestrates the inflammatory response, and its dysregulation is implicated in various inflammatory conditions.

The following diagram illustrates the general signaling pathway of TNF-α and the proposed point of intervention for phthalimide derivatives.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB DNA DNA NF_kappa_B->DNA Translocation Phthalimide Phthalimide Derivative Phthalimide->IKK_complex Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: TNF-α Signaling Pathway and Phthalimide Inhibition.

Quantitative Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for quantifying the anti-inflammatory effect.

Compound IDDerivative TypeDose (mg/kg)Edema Inhibition (%)Reference
PIA-1 Alkyl-substituted phthalimide25069[5]
PIA-2 N-Arylphthalimide250Similar to Ibuprofen[6]

Note: The data presented is for related phthalimide derivatives. Specific evaluation of this compound derivatives is required for direct comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume of each mouse using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.

  • Data Analysis: Calculate the percentage of edema at each time point for each group. Determine the percentage of edema inhibition for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and In Silico Analysis

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal biological activity.

Key SAR Observations:
  • Substitution on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the molecule to its target.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides allows for the exploration of a wide chemical space. The lipophilicity and hydrogen bonding potential of these derivatives can influence their pharmacokinetic and pharmacodynamic properties.

Molecular Docking Studies

In silico molecular docking is a powerful tool to predict the binding mode of these derivatives with their putative biological targets, such as TNF-α or various protein kinases. These studies can help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and inhibitory activity. The insights gained from docking studies can guide the rational design of more potent and selective inhibitors.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the versatility of the carboxylic acid group for derivatization, provides a robust platform for medicinal chemistry exploration. The established mechanisms of action, particularly the modulation of TNF-α signaling, offer a clear rationale for their therapeutic potential.

This technical guide has provided a comprehensive framework for the synthesis, biological evaluation, and mechanistic understanding of these compounds. The detailed experimental protocols and insights into SAR and in silico analysis are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics based on the phthalimide scaffold. Further focused studies on the specific derivatives of this compound are warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

A Technical Guide to the Spectroscopic Characterization of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and analysis of complex organic molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure scientific rigor and trustworthiness in the validation of this compound's molecular structure.

Introduction

This compound, with the chemical formula C15H9NO4, is a molecule of interest in medicinal chemistry and materials science due to its rigid phthalimide core linked to a flexible benzoic acid moiety.[1] The phthalimide group is a known pharmacophore found in various bioactive compounds, while the benzoic acid portion offers a site for further functionalization or interaction with biological targets. Accurate and unambiguous confirmation of its molecular structure is paramount for any research and development endeavor.

This guide will detail the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide will provide predicted data based on the analysis of its constituent functional groups and data from analogous structures. The protocols described represent best practices in analytical chemistry, ensuring self-validating and reproducible results.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical properties and biological activity. Understanding its constituent parts is key to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound highlighting the phthalimide and benzoic acid moieties.

¹H and ¹³C NMR Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic protons and carbons of the phthalimide and benzoic acid rings, as well as the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.3br s1HCarboxylic acid (-COOH)
~8.2-8.4m2HAromatic protons ortho to the carboxylic acid
~7.9-8.1m4HAromatic protons of the phthalimide group
~7.6-7.8m2HAromatic protons meta and para to the carboxylic acid
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167.1Carboxylic acid carbon (-C OOH)
~165.8Phthalimide carbonyl carbons (-C =O)
~135.0 - 123.0Aromatic carbons
~131.9Quaternary carbon of the benzoic acid ring attached to the nitrogen
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

cluster_workflow NMR Experimental Workflow A Sample Dissolution (in DMSO-d6) B Spectrometer Setup (Shimming & Tuning) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Figure 2: A generalized workflow for acquiring and processing NMR data.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and deducing the structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
m/zIon
268.06[M+H]⁺
290.04[M+Na]⁺
250.05[M-OH]⁺

The expected molecular weight of this compound is 267.24 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 268.06. Adducts with sodium [M+Na]⁺ are also commonly observed.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions or adducts.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
1775-1700StrongC=O stretch of the phthalimide (asymmetric and symmetric)
1710-1680StrongC=O stretch of the carboxylic acid
1600-1450MediumC=C stretches of the aromatic rings
1300-1200StrongC-O stretch of the carboxylic acid
1390-1370StrongC-N stretch of the imide

The IR spectrum is expected to be dominated by the strong carbonyl stretching vibrations of the phthalimide and carboxylic acid groups. A broad absorption band in the high-frequency region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.[2]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.

  • Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation. The predicted data, based on established chemical principles and analysis of related structures, offers a reliable reference for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical research and drug development.

References

An In-depth Technical Guide to Determining the Solubility of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in various organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes robust experimental protocols and the underlying scientific principles that enable accurate and reproducible solubility assessment.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the fields of chemistry and pharmacology. For a compound like 3-(1,3-dioxoisoindolin-2-yl)benzoic acid, understanding its solubility profile is paramount for a variety of applications, including:

  • Chemical Synthesis and Purification: Selecting an appropriate solvent system is crucial for reaction setup, controlling reaction kinetics, and for the purification of the final product through crystallization.

  • Drug Development: The aqueous and lipid solubility of a potential drug candidate profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its therapeutic efficacy and bioavailability.

  • Analytical Method Development: The choice of solvent is essential for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

This guide will provide the theoretical background and practical methodologies to empower researchers to generate reliable solubility data for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Physicochemical Properties of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₅H₉NO₄PubChem CID: 827002[1]
Molecular Weight 267.24 g/mol PubChem CID: 827002[1]
XLogP3 1.9PubChem CID: 827002[1]
Appearance White solid (predicted)General knowledge

The molecule possesses both a polar carboxylic acid group and a larger, more non-polar phthalimide moiety. The XLogP3 value of 1.9 suggests a moderate lipophilicity. Based on the principle of "like dissolves like," it is anticipated that 3-(1,3-dioxoisoindolin-2-yl)benzoic acid will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents, particularly those capable of hydrogen bonding.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors including the physical and chemical properties of both the solute and the solvent, as well as external conditions like temperature and pressure.

Intermolecular Forces

The dissolution process involves the breaking of intermolecular forces within the solute crystal lattice and the solvent, and the formation of new solute-solvent interactions. The key intermolecular forces at play include:

  • Van der Waals Forces: Weak, short-range forces that include London dispersion forces and dipole-dipole interactions.

  • Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). The carboxylic acid group of the target molecule is a prime site for hydrogen bonding.

  • Polarity: The overall distribution of electron density in a molecule. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

Thermodynamic Considerations

Solubility is an equilibrium process, and its extent is determined by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): Represents the heat absorbed or released during dissolution. It is the net result of the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.

  • Entropy of Solution (ΔS): Represents the change in randomness or disorder of the system. Dissolution of a solid into a liquid generally leads to an increase in entropy.

Experimental Determination of Solubility

Two primary methods are employed for determining the solubility of a compound: the equilibrium solubility method and the kinetic solubility method.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility, which is the concentration of a saturated solution in equilibrium with the solid drug. It is considered the "gold standard" for solubility measurement.[2]

  • Preparation:

    • Add an excess amount of solid 3-(1,3-dioxoisoindolin-2-yl)benzoic acid to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound of interest.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[3] While less precise than equilibrium solubility, it is a valuable tool for early-stage drug discovery.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • Add the DMSO stock solution to a multi-well plate.

    • Add the desired aqueous buffer or organic solvent to each well. The final DMSO concentration should be low (typically <5%) to minimize its co-solvent effect.

  • Incubation and Precipitation:

    • Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature. During this time, the compound may precipitate out of solution if its solubility limit is exceeded.

  • Detection:

    • The amount of precipitated material can be measured directly using nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation using UV-Vis spectroscopy.[3]

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification

Accurate quantification of the dissolved 3-(1,3-dioxoisoindolin-2-yl)benzoic acid is critical for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution. A reversed-phase HPLC method would be suitable for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

  • Column: A C18 column is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Quantification: A calibration curve of known concentrations of the compound is used to determine the concentration of the unknown samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, but it is less specific than HPLC.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in the chosen solvent must be determined.

  • Calibration Curve: A standard curve of absorbance versus concentration is prepared using solutions of known concentration.

  • Measurement: The absorbance of the diluted supernatant is measured, and the concentration is determined from the calibration curve using the Beer-Lambert law.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Non-Polar
Hexane1.88Experimental DataCalculated Data
Toluene2.38Experimental DataCalculated Data
Polar Aprotic
Dichloromethane9.08Experimental DataCalculated Data
Ethyl Acetate6.02Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Dimethylformamide (DMF)36.7Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Data
Polar Protic
Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Water80.1Experimental DataCalculated Data

This table is a template for recording experimentally determined data.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic determination of the solubility of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid in a range of organic solvents. By adhering to the detailed experimental protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing research and development activities involving this compound, from synthetic chemistry to pharmaceutical applications.

References

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, also known as N-(3-carboxyphenyl)phthalimide, is a bifunctional organic compound that incorporates both a phthalimide group and a benzoic acid moiety. This unique structure makes it a valuable intermediate and building block in medicinal chemistry and materials science. The phthalimide core is a well-established pharmacophore found in numerous bioactive compounds, including the immunomodulator thalidomide.[1][2] The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation or esterification, enabling its integration into larger, more complex molecular architectures. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, analytical characterization methods, potential applications, and essential safety guidelines for researchers and drug development professionals.

Core Molecular Profile

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its effective application in research and development.

Chemical Identity and Descriptors
  • IUPAC Name: 3-(1,3-dioxoisoindol-2-yl)benzoic acid[3]

  • Common Synonyms: N-(3-carboxyphenyl)phthalimide, SKL677

  • CAS Number: 40101-51-7[3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₉NO₄[3][4]
Molecular Weight 267.24 g/mol [3][4]
Monoisotopic Mass 267.05315777 Da[3]
Melting Point 283-284 °C[4]
Boiling Point (Predicted) 526.7 ± 52.0 °C[4]
Density (Predicted) 1.490 ± 0.06 g/cm³[4]
pKa (Predicted) 4.04 ± 0.10[4]
Structural Representation

The molecule's structure features a planar phthalimide ring system connected via a nitrogen atom to the meta-position of a benzoic acid ring.

Caption: 2D structure of 3-(1,3-dioxoisoindol-2-yl)benzoic acid.

Synthesis and Mechanistic Rationale

The synthesis of N-aryl phthalimides is a fundamental transformation in organic chemistry. The most common and direct approach involves the condensation of phthalic anhydride with a corresponding aniline derivative.[1]

Principle of Synthesis

The reaction proceeds via a two-step mechanism. First, the primary amine of 3-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate phthalamic acid. Second, upon heating, this intermediate undergoes an intramolecular cyclization via dehydration, forming the stable five-membered imide ring and yielding the final product. The use of a high-boiling point solvent like glacial acetic acid or dimethylformamide (DMF) facilitates the dehydration step.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminobenzoic acid (1 equiv.) and phthalic anhydride (1.05 equiv.).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-aminobenzoic acid).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The reactants will dissolve, and the reaction is typically complete within 1-2 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After cooling to room temperature, the product often precipitates from the acetic acid. The precipitation can be completed by pouring the reaction mixture into a beaker of cold water.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and any unreacted starting materials.

  • Drying: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline solid. Dry the final product in a vacuum oven.

Workflow Visualization

The synthesis and purification process can be streamlined into a logical workflow.

G start Reactants (Phthalic Anhydride + 3-Aminobenzoic Acid) solvent Add Glacial Acetic Acid start->solvent reflux Heat to Reflux (1-2 hours) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Final Product: This compound dry->product

Caption: General workflow for the synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both the phthalimide and benzoic acid rings. The carboxylic acid proton will appear as a broad singlet far downfield.

    • ¹³C NMR: The spectrum will display signals for the two distinct carbonyl carbons of the imide, the carboxylic acid carbonyl, and the various aromatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of essential functional groups. Expect strong C=O stretching frequencies for the imide (typically two bands, one symmetric and one asymmetric) and the carboxylic acid, as well as a broad O-H stretch for the acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to its calculated mass.

  • Chromatography: Purity is assessed using High-Performance Liquid Chromatography (HPLC) or TLC. A single spot on a TLC plate or a single peak in an HPLC chromatogram (at multiple wavelengths) indicates high purity.

Applications in Research and Drug Development

The value of this compound lies in the proven utility of its core chemical scaffold.

The Phthalimide Scaffold: A Privileged Structure

Phthalimide derivatives are ubiquitous in medicinal chemistry due to their wide range of biological activities.[5] They are known to exhibit anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory properties.[5][6][7] The most notable example is thalidomide, which, despite its controversial past, is now used to treat conditions like multiple myeloma.[1] The structural motif of N-substituted phthalimides is therefore a highly sought-after starting point for designing novel therapeutic agents.

A Versatile Chemical Building Block

Beyond its direct biological potential, this compound is a versatile intermediate. The carboxylic acid group serves as a key functional handle for derivatization.

  • Peptide Synthesis: It can be used to block the N-terminus of amino acids.[5]

  • Polymer Science: It can be incorporated as a monomer in the synthesis of polyamides or polyesters, imparting specific thermal or photophysical properties.[1]

  • Dye Industry: The phthalimide structure is related to precursors for creating azo dyes and other colorants.[5]

Conceptual Application Pathway

This molecule serves as a central hub from which numerous advanced materials and potential therapeutics can be developed.

G cluster_drug Drug Discovery cluster_material Materials Science center 3-(1,3-Dioxo-1,3-dihydro- isoindol-2-yl)-benzoic acid drug1 Amide Derivatives (Bioactive Probes) center->drug1 Amidation drug2 Ester Prodrugs center->drug2 Esterification drug3 Coordination Complexes center->drug3 Metal Chelation mat1 Polyamide Synthesis center->mat1 Polycondensation mat2 Functional Dyes center->mat2 Chromophore Dev.

Caption: Potential derivatization and application pathways.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on its constituent functional groups (benzoic acid and phthalimide) should be followed.

Hazard Identification

Based on analogous structures like benzoic acid, the compound should be treated as hazardous.[8][9]

  • Skin: Causes skin irritation.[9]

  • Eyes: Causes serious eye damage.[9]

  • Inhalation: May cause respiratory irritation; avoid breathing dust.[9]

  • Ingestion: May be harmful if swallowed.[9]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong acids.[8]

Conclusion

This compound is a compound of significant interest due to its combination of a privileged phthalimide scaffold and a versatile carboxylic acid handle. Its straightforward synthesis and the extensive history of its structural class in medicinal chemistry make it an important tool for researchers. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this molecule as a building block for the development of novel therapeutics, advanced polymers, and other functional materials.

References

Methodological & Application

Synthesis Protocol for 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The synthesis is achieved through the condensation of 3-aminobenzoic acid and phthalic anhydride in glacial acetic acid. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction

N-substituted phthalimides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] The target molecule, this compound (also known as N-(3-carboxyphenyl)phthalimide), incorporates both the phthalimide moiety and a benzoic acid group, making it a versatile building block for further functionalization in drug discovery programs.[2]

The most direct and widely adopted synthetic strategy for N-aryl phthalimides is the condensation of a primary amine with phthalic anhydride.[3] This method is valued for its operational simplicity, high yields, and the use of readily available starting materials. The reaction proceeds via a two-step, one-pot process involving the formation of an intermediate phthalamic acid, followed by dehydrative cyclization to yield the stable imide ring.[4] This protocol details the synthesis using glacial acetic acid as both the solvent and a catalyst for the dehydration step.

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Scheme 1: Synthesis of this compound

Reaction Scheme
Caption: Condensation of Phthalic Anhydride with 3-Aminobenzoic Acid.

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminobenzoic acid on one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating in an acidic medium facilitates an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring.

Materials and Equipment

Reagents and Chemicals
ReagentM.W. ( g/mol )CAS No.PuritySupplier
3-Aminobenzoic acid137.1499-05-8≥98%Sigma-Aldrich
Phthalic anhydride148.1285-44-9≥98%Acros Organics
Glacial Acetic Acid60.0564-19-7ACS GradeFisher Scientific
Ethanol46.0764-17-5200 ProofVWR
Deionized Water18.027732-18-5N/AIn-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with tubing

  • Heating mantle with magnetic stirring capability

  • Magnetic stir bar

  • Analytical balance

  • Spatulas and weighing paper

  • Graduated cylinders

  • Beakers

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Health and Safety Information

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
3-Aminobenzoic acid Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[6][7]
Phthalic anhydride Causes serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. May cause respiratory irritation.[8][9]Do not breathe dust. Wear protective gloves/eye protection. In case of inadequate ventilation wear respiratory protection.[8]
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.[10]Keep away from heat/sparks. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[10]

Experimental Protocol

This protocol is based on a 0.05 mole scale synthesis.

Synthesis Workflow Overview

Synthesis_Workflow Reagents 1. Weigh Reagents (3-Aminobenzoic acid, Phthalic anhydride) Setup 2. Assemble Reflux Apparatus Reagents->Setup Reaction 3. Add Reagents & Solvent (Glacial Acetic Acid) Setup->Reaction Reflux 4. Heat to Reflux (~118°C, 4 hours) Reaction->Reflux Cooling 5. Cool to RT & Precipitate Reflux->Cooling Filtration 6. Isolate Crude Product (Vacuum Filtration) Cooling->Filtration Purification 7. Recrystallize (Hot Ethanol) Filtration->Purification Drying 8. Dry Final Product (Vacuum Oven) Purification->Drying Analysis 9. Characterize (MP, FT-IR, NMR) Drying->Analysis

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reagent Preparation:

    • To a 100 mL round-bottom flask, add 3-aminobenzoic acid (6.86 g, 0.05 mol).

    • Add phthalic anhydride (7.41 g, 0.05 mol).

    • Add a magnetic stir bar to the flask.

  • Reaction Setup:

    • Add glacial acetic acid (50 mL) to the flask. The solvent acts to dissolve the reactants and facilitate the removal of water during the cyclization step.[1]

    • Securely clamp the flask to a retort stand within a heating mantle.

    • Attach a reflux condenser to the flask and connect the water tubing (water in at the bottom, out at the top).

  • Reaction Execution:

    • Begin stirring the mixture at a moderate speed.

    • Turn on the heating mantle and bring the reaction mixture to a gentle reflux (boiling point of acetic acid is approximately 118°C).[11]

    • Maintain the reflux with continuous stirring for 4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation (Work-up):

    • After 4 hours, turn off the heat and allow the flask to cool to room temperature. A precipitate should form as the solution cools.

    • To ensure complete precipitation, slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring.

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and any water-soluble impurities.

    • Press the solid dry on the funnel to remove as much water as possible.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. This is a critical step in recrystallization to maximize yield. Start with approximately 75-100 mL and add more if necessary.

    • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to promote the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the final product in a vacuum oven at 60-70°C overnight or until a constant weight is achieved. The expected product is a white or off-white solid.[12]

Characterization and Data

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₅H₉NO₄[2]
Molecular Weight 267.24 g/mol [2]
Appearance White to off-white solid[12]
Melting Point ~285-288 °C
Yield Typically >85%
Spectroscopic Data
  • FT-IR (KBr, cm⁻¹): The disappearance of N-H stretches (from 3-aminobenzoic acid) and the appearance of strong carbonyl (C=O) peaks are key indicators of product formation.

    • ~3100-2500 (broad, O-H stretch of carboxylic acid)

    • ~1775 & ~1715 (asymmetric and symmetric C=O stretch of imide)

    • ~1690 (C=O stretch of carboxylic acid)

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~13.5 (s, 1H, -COOH)

    • ~8.2-8.4 (m, 2H, Ar-H)

    • ~7.9-8.0 (m, 4H, Ar-H of phthalimide)

    • ~7.6-7.8 (m, 2H, Ar-H)

Reaction Logic Diagram

Reaction_Logic cluster_reactants Reactants cluster_process Process cluster_product Product PhthalicAnhydride Phthalic Anhydride (Electrophile) NucleophilicAttack Nucleophilic Attack (Ring Opening) PhthalicAnhydride->NucleophilicAttack AminobenzoicAcid 3-Aminobenzoic Acid (Nucleophile) AminobenzoicAcid->NucleophilicAttack Dehydration Dehydration & Cyclization (Heat, Acetic Acid) NucleophilicAttack->Dehydration FinalProduct 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid (Imide) Dehydration->FinalProduct

Caption: Logical flow from reactants to product via key mechanistic steps.

Conclusion

The described protocol offers a straightforward and efficient method for synthesizing this compound with high purity and yield. By adhering to the outlined safety precautions and experimental steps, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and materials science. The self-validating nature of the protocol, confirmed by standard characterization techniques, ensures its robustness for drug development pipelines.

References

Application Notes & Protocols: 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of medicinal chemistry is in a constant state of evolution, moving beyond simple occupancy-based pharmacology towards novel modalities that can address previously "undruggable" targets. Within this paradigm shift, 3-(1,3-dioxoisoindolin-2-yl)benzoic acid has emerged as a cornerstone scaffold. Its structural resemblance to thalidomide and its derivatives provides a privileged entry point for hijacking the cell's own protein disposal machinery. This guide provides an in-depth exploration of the primary application of this molecule: its use as a versatile building block for constructing chemical tools and potential therapeutics that function via Targeted Protein Degradation (TPD). We will dissect its role in the design of Proteolysis-Targeting Chimeras (PROTACs) and its foundational relevance to the study of molecular glues, complete with detailed experimental protocols and the scientific rationale behind them.

The Central Scaffold: Understanding the 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid Moiety

At its core, 3-(1,3-dioxoisoindolin-2-yl)benzoic acid is a bifunctional molecule. It comprises two key features that are critical to its utility in medicinal chemistry:

  • The Phthalimide Group: This planar, bicyclic structure is the pharmacophore responsible for binding to Cereblon (CRBN), a crucial substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This interaction is the mechanistic anchor for its use in TPD.

  • The meta-Substituted Benzoic Acid: This moiety provides a robust and strategically positioned chemical handle. The carboxylic acid group is readily derivatized, most commonly through amide bond formation, allowing for the covalent attachment of linkers and other molecular fragments without significantly disrupting the critical interaction between the phthalimide head and Cereblon.

Its significance is directly inherited from the foundational discoveries surrounding thalidomide, lenalidomide, and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs). These drugs were found to exert their therapeutic effects by binding to CRBN and inducing the degradation of specific "neosubstrate" proteins.[1][3] 3-(1,3-dioxoisoindolin-2-yl)benzoic acid leverages this precise molecular recognition event for broader applications.

The Core Application: Hijacking the Ubiquitin-Proteasome System

Targeted Protein Degradation (TPD) represents a paradigm shift from traditional inhibition. Instead of merely blocking a protein's active site, TPD aims to completely eliminate the target protein from the cell.[4][5][6] This is achieved by co-opting the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS).

The UPS functions as the cell's waste disposal system. E3 ubiquitin ligases are key enzymes that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[7][8] TPD agents act by artificially bringing a target protein of interest (POI) into close proximity with an E3 ligase, tricking the cell into ubiquitinating and degrading a protein it normally wouldn't.

Figure 1: The Targeted Protein Degradation (TPD) pathway.

Application I: A Foundational Component of PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to physically link a target protein to an E3 ligase.[9][10] They consist of three modular components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.

3-(1,3-dioxoisoindolin-2-yl)benzoic acid is an ideal precursor for the E3 ligase ligand component of CRBN-recruiting PROTACs. The benzoic acid provides the necessary attachment point for the linker, which is then elongated and terminated with a ligand for the desired POI.

References

Application Notes & Protocols: 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid as a Versatile Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid has been established as a pivotal molecular scaffold in the field of chemical biology and drug discovery. Its intrinsic ability to engage the E3 ubiquitin ligase Cereblon (CRBN) has positioned it as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview, from its fundamental properties to detailed, field-proven protocols for its incorporation into PROTAC scaffolds. We will elucidate the chemical rationale behind the synthetic steps, ensuring a blend of theoretical understanding and practical application for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Key Building Block

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins.[1] At the heart of this strategy are heterobifunctional molecules known as PROTACs, which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[2] The phthalimide moiety, a core component of immunomodulatory drugs (IMiDs) like thalidomide, is a well-validated ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] this compound offers a synthetically accessible and versatile starting point, providing the crucial CRBN-binding phthalimide group functionalized with a benzoic acid for linker attachment.[4]

Physicochemical Properties & Handling

A comprehensive understanding of the material's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₉NO₄PubChem
Molecular Weight 267.24 g/mol PubChem
Appearance White to off-white crystalline powderSupplier Data
Melting Point 283-284 °CChemicalBook
Solubility Soluble in DMF, DMSO; sparingly soluble in other organic solventsSupplier Data
pKa ~4.04 (Predicted)ChemicalBook

Safe Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, chemically resistant gloves, and a lab coat, is required.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents to ensure long-term stability.

Core Application: The CRBN Ligand in PROTAC Synthesis

The primary application of this building block is to serve as the E3 ligase-recruiting moiety in a PROTAC. The phthalimide core binds to the CRBN substrate receptor of the CRL4-CRBN E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2] The benzoic acid group provides a strategic and chemically robust point for the attachment of a linker, which will ultimately be connected to the ligand for the protein of interest (POI).

PROTAC_MoA cluster_Components PROTAC Components cluster_Cellular_Machinery Cellular Machinery POI_Ligand POI Ligand Linker Linker Linker->POI_Ligand Building_Block 3-(1,3-Dioxo-1,3-dihydro- isoindol-2-yl)-benzoic acid Building_Block->Linker Amide Bond Formation POI Protein of Interest (POI) POI->POI_Ligand Binds Proteasome Proteasome POI->Proteasome Degradation CRBN Cereblon (CRBN) E3 Ligase CRBN->Building_Block Binds Synthesis_Protocol_Flow Start 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)- benzoic acid Activation Protocol 1: Activation (EDC, NHS in DMF, RT, 30 min) Start->Activation NHS_Ester Activated NHS Ester (in situ) Activation->NHS_Ester Coupling Protocol 2: Amide Coupling (RT, 4-12h) NHS_Ester->Coupling Linker_Prep Amine-Linker + DIPEA in DMF Linker_Prep->Coupling Workup Aqueous Work-up Coupling->Workup Purification Flash Column Chromatography Workup->Purification Final_Product Purified PROTAC Intermediate Purification->Final_Product

References

Application Notes and Protocols: Derivatization of 3-(Phthalimido)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phthalimide scaffold, an isoindoline-1,3-dione core, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its derivatives have garnered significant attention due to their broad therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. The hydrophobic character of the phthalimide core facilitates passage across biological membranes, a desirable property for drug candidates. 3-(Phthalimido)benzoic acid, in particular, offers a versatile platform for derivatization. The carboxylic acid group at the meta-position provides a reactive handle for the introduction of diverse functional groups, enabling the exploration of a vast chemical space and the modulation of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the strategic derivatization of 3-(phthalimido)benzoic acid to generate a library of novel compounds for biological screening. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for the synthesis of amide and ester derivatives, and outline the subsequent workflow for biological evaluation.

Rationale for Derivatization

The core principle behind the derivatization of 3-(phthalimido)benzoic acid is to systematically modify its structure to enhance its interaction with biological targets. The carboxylic acid moiety is an ideal point for modification, allowing for the creation of amides and esters. This approach, known as molecular hybridization, involves incorporating other pharmacologically active moieties to potentially enhance the biological activity of the parent phthalimide core.

  • Amide Derivatives: The formation of an amide bond with a diverse set of amines (aliphatic, aromatic, and heterocyclic) introduces new hydrogen bond donors and acceptors, alters lipophilicity, and can introduce specific pharmacophores to target various receptors and enzymes.

  • Ester Derivatives: Esterification with different alcohols can modulate the compound's solubility, membrane permeability, and metabolic stability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

The strategic selection of amines and alcohols for derivatization is crucial and should be guided by the therapeutic area of interest. For instance, incorporating moieties known for antimicrobial or anticancer activity can lead to synergistic effects.

Synthetic Workflow and Key Methodologies

The derivatization of 3-(phthalimido)benzoic acid primarily involves two key transformations: the initial synthesis of the starting material and its subsequent conversion into a library of amides and esters.

Part 1: Synthesis of 3-(Phthalimido)benzoic Acid

The foundational step is the synthesis of 3-(phthalimido)benzoic acid from 3-aminobenzoic acid and phthalic anhydride. This reaction is a classic condensation reaction.

Synthetic Workflow cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Derivatization cluster_2 Part 3: Biological Screening 3-Aminobenzoic Acid 3-Aminobenzoic Acid Condensation Condensation 3-Aminobenzoic Acid->Condensation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Condensation 3-(Phthalimido)benzoic Acid 3-(Phthalimido)benzoic Acid Amide Coupling Amide Coupling 3-(Phthalimido)benzoic Acid->Amide Coupling Esterification Esterification 3-(Phthalimido)benzoic Acid->Esterification Condensation->3-(Phthalimido)benzoic Acid Amine Library Amine Library Amine Library->Amide Coupling Alcohol Library Alcohol Library Alcohol Library->Esterification Amide Derivatives Amide Derivatives Biological Assays Biological Assays Amide Derivatives->Biological Assays Ester Derivatives Ester Derivatives Ester Derivatives->Biological Assays Amide Coupling->Amide Derivatives Esterification->Ester Derivatives SAR Studies SAR Studies Biological Assays->SAR Studies Lead Identification Lead Identification SAR Studies->Lead Identification

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of 3-(Phthalimido)benzoic Acid

This protocol details the reaction of 3-aminobenzoic acid with phthalic anhydride in glacial acetic acid.

Materials:

  • 3-Aminobenzoic acid

  • Phthalic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Beaker

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-aminobenzoic acid and phthalic anhydride.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 3-(phthalimido)benzoic acid.

  • Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, FT-IR, and NMR spectroscopy.

Part 2: Derivatization of 3-(Phthalimido)benzoic Acid

The synthesized 3-(phthalimido)benzoic acid serves as the starting material for the generation of amide and ester libraries.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes a general method for the amide coupling of 3-(phthalimido)benzoic acid with various primary and secondary amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

Materials:

  • 3-(Phthalimido)benzoic acid

  • Selected primary or secondary amine (e.g., benzylamine, aniline derivatives, morpholine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Stirring bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(phthalimido)benzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes.

  • In a separate flask, dissolve the chosen amine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure amide derivative.

  • Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of Ester Derivatives

This protocol outlines the Fischer esterification of 3-(phthalimido)benzoic acid with various alcohols using a catalytic amount of strong acid.

Materials:

  • 3-(Phthalimido)benzoic acid

  • Selected alcohol (e.g., methanol, ethanol, propanol) in excess

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(phthalimido)benzoic acid in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

  • Characterize the purified ester by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Analysis

Systematic characterization and data organization are paramount for establishing structure-activity relationships (SAR).

Table 1: Representative Amide Derivatives of 3-(Phthalimido)benzoic Acid
Compound IDAmine MoietyYield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
PA-A1 Benzylamine85188-1909.1 (t, 1H, NH), 7.8-7.9 (m, 4H, phthalimide), 7.2-7.4 (m, 5H, benzyl), 4.6 (d, 2H, CH₂)
PA-A2 4-Chloroaniline78215-21710.2 (s, 1H, NH), 7.8-8.0 (m, 4H, phthalimide), 7.4 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H)
PA-A3 Morpholine92165-1677.8-7.9 (m, 4H, phthalimide), 3.5-3.8 (m, 8H, morpholine)
Table 2: Representative Ester Derivatives of 3-(Phthalimido)benzoic Acid
Compound IDAlcohol MoietyYield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
PA-E1 Methanol95154-1567.8-8.0 (m, 4H, phthalimide), 3.9 (s, 3H, OCH₃)
PA-E2 Ethanol91130-1327.8-8.0 (m, 4H, phthalimide), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
PA-E3 Propanol88118-1207.8-8.0 (m, 4H, phthalimide), 4.3 (t, 2H, OCH₂), 1.7 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)

Biological Screening Workflow

Once a library of derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity.

Biological Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Secondary Screening Secondary Screening Hit Identification->Secondary Screening Dose-Response & Selectivity Lead Optimization Lead Optimization Secondary Screening->Lead Optimization Structure-Activity Relationship In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for biological screening of a compound library.

Protocol 4: General Protocol for In Vitro Biological Screening (Example: Antimicrobial Assay)

This protocol provides a general guideline for a preliminary antimicrobial screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized phthalimide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (viability indicator)

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives and standard drugs in DMSO (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the bacterial and fungal strains overnight. Dilute the cultures in their respective broths to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard drugs using the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin (a color change from blue to pink indicates microbial growth).

  • Data Analysis: Record the MIC values for each compound against each tested strain. Compare the activity with the standard antimicrobial agents.

Conclusion and Future Directions

The derivatization of 3-(phthalimido)benzoic acid into a library of amides and esters is a robust strategy for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, and characterization of these derivatives. The subsequent biological screening will elucidate the therapeutic potential of these compounds and guide future lead optimization efforts through the analysis of structure-activity relationships. Further derivatization, including the introduction of more complex heterocyclic moieties and linkers of varying lengths, can be explored to further expand the chemical diversity and biological activity of this promising scaffold.

Synthesis of N-Substituted Phthalimides: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of N-Substituted Phthalimides

N-substituted phthalimides are a cornerstone class of compounds in modern organic and medicinal chemistry. Their rigid, planar phthalimide moiety serves as a versatile scaffold, appearing in a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor agents.[1][2] Beyond their pharmaceutical significance, these compounds are crucial intermediates in synthetic organic chemistry. The phthalimide group acts as a robust protecting group for primary amines, most notably in the Gabriel synthesis, which allows for the controlled and clean formation of primary amines by preventing over-alkylation, a common side reaction with other methods.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing N-substituted phthalimides. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into the selection of appropriate synthetic strategies. We will delve into the most prevalent and effective methodologies, including classical condensation reactions, the Gabriel synthesis, the Mitsunobu reaction, and modern microwave-assisted protocols. Each section will provide detailed, step-by-step procedures, a discussion of the mechanism, and a critical evaluation of the method's advantages and limitations, all supported by authoritative references.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route to an N-substituted phthalimide is dictated by several factors, including the nature of the starting materials (amine or alkyl halide), the desired substitution pattern (N-alkyl or N-aryl), the scale of the reaction, and the presence of other functional groups in the molecule. The following sections will detail the most common and reliable methods.

Method 1: Direct Condensation of Phthalic Anhydride with Primary Amines

This is often the most direct and atom-economical method for preparing N-substituted phthalimides, particularly for N-aryl derivatives.[5][6] The reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.[5]

Causality Behind Experimental Choices:

The direct condensation can be performed under various conditions. Thermal, solvent-free methods are simple and avoid the use of potentially hazardous solvents. However, for less reactive amines or to achieve higher yields and shorter reaction times, a high-boiling solvent like glacial acetic acid can be employed to facilitate the dehydration step.[5] Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes.[7][8]

Visualizing the Workflow: Direct Condensation

G cluster_reactants Reactants cluster_process Reaction Conditions Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Heating Conventional Heating (e.g., 140-150°C) Microwave Microwave Irradiation (e.g., 700W) Solvent Solvent (optional) (e.g., Acetic Acid) Product N-Substituted Phthalimide Intermediate->Product - H2O Workup Work-up & Purification (e.g., Recrystallization) Product->Workup

Caption: Workflow for the direct condensation synthesis of N-substituted phthalimides.

Experimental Protocols: Direct Condensation

Protocol 1.1: Conventional Heating (Solvent-Free)

This protocol is suitable for the synthesis of N-phenylphthalimide.

  • Materials: Phthalic anhydride, aniline, 10% aqueous potassium carbonate solution, water.

  • Equipment: Round-bottom flask, heating mantle or oil bath, magnetic stirrer, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, combine phthalic anhydride (19 g, 0.128 mol) and aniline (14 g, 0.150 mol).

    • Heat the mixture to 140-145 °C with stirring for approximately 50 minutes.

    • Allow the reaction mixture to cool slightly, then add 50 mL of water.

    • Collect the resulting solid by filtration.

    • Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of water.

    • Dry the product. For further purification, recrystallize from acetic acid.[9]

Protocol 1.2: Microwave-Assisted Synthesis (Solvent-Free with DMF catalyst)

This protocol offers a rapid synthesis of N-aryl phthalimides.

  • Materials: Phthalic anhydride, aromatic amine, dimethylformamide (DMF), ethanol.

  • Equipment: Microwave oven, 50 mL beaker, filtration apparatus.

  • Procedure:

    • In a 50 mL beaker, mix phthalic anhydride (0.01 mol) and the aromatic amine (0.01 mol).[7]

    • Add 5 drops of DMF to the mixture.[7]

    • Place the beaker in a microwave oven and irradiate at 700 W for the appropriate time (typically 2-5 minutes, monitor by TLC).[7]

    • After completion, add 10 mL of ethanol to the reaction mixture and allow it to cool.

    • Filter the product and recrystallize from ethanol to obtain the pure N-aryl phthalimide.[7]

Method 2: The Gabriel Synthesis for Primary Amines

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, with an N-substituted phthalimide as a key intermediate.[10] This method's primary advantage is the prevention of over-alkylation, a common issue when reacting alkyl halides directly with ammonia.[4] The synthesis proceeds in two main stages: N-alkylation of potassium phthalimide and subsequent deprotection to release the primary amine.

Causality Behind Experimental Choices:

The N-alkylation step is a standard SN2 reaction. Therefore, it works best with primary and unhindered secondary alkyl halides.[10] The choice of solvent is crucial; polar aprotic solvents like DMF accelerate the SN2 reaction and improve yields.[1][11] The deprotection step is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis and proceeds under neutral conditions.[10][12]

Visualizing the Mechanism: Gabriel Synthesis

G cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Deprotection (Hydrazinolysis) K_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-Alkylphthalimide K_Phthalimide->N_Alkylphthalimide Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->N_Alkylphthalimide Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine Phthalhydrazide Phthalhydrazide (precipitate) N_Alkylphthalimide->Phthalhydrazide forms Hydrazine Hydrazine (NH2NH2) Hydrazine->Primary_Amine

Caption: The two-stage process of the Gabriel synthesis.

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

This protocol is adapted from a procedure for the synthesis of N-benzylphthalimide.[13]

  • Materials: Phthalimide, anhydrous potassium carbonate, benzyl chloride, dimethylformamide (DMF), water.

  • Equipment: Round-bottom flask with a setup for excluding atmospheric moisture (e.g., drying tube), magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • In a round-bottom flask equipped to exclude moisture, combine phthalimide (14.7 g, 0.10 mol), anhydrous potassium carbonate (7.6 g, 0.055 mol), and dry benzyl chloride (19.0 g, 0.15 mol) in 40 mL of dimethylformamide.[14]

    • Heat the mixture with stirring.

    • After cooling, pour the reaction mixture into 200 mL of water.

    • Collect the solid product by filtration, wash with water, and air dry.

    • The crude N-benzylphthalimide can be purified by recrystallization. The reported yield for a similar procedure is 73.8%.[14]

Method 3: The Mitsunobu Reaction for N-Alkylation of Phthalimide

Causality Behind Experimental Choices:

The reaction proceeds via the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phthalimide anion. The reaction is typically carried out in an anhydrous aprotic solvent like THF. The order of addition of reagents is important for the success of the reaction.[18]

Visualizing the Workflow: Mitsunobu Reaction

G cluster_reactants Reactants cluster_process Reaction & Work-up Alcohol Alcohol (R-OH) Reaction Reaction in THF at 0°C to RT Alcohol->Reaction Phthalimide Phthalimide Phthalimide->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction DIAD DIAD/DEAD DIAD->Reaction Filtration Filtration to remove TPPO Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylphthalimide Purification->Product

Caption: General workflow for the Mitsunobu synthesis of N-alkylphthalimides.

Experimental Protocol: General Procedure for Mitsunobu Reaction
  • Materials: Alcohol, phthalimide, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF, anhydrous), ethyl acetate or dichloromethane, saturated sodium bicarbonate solution, brine.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus, rotary evaporator, column chromatography setup.

  • Procedure:

    • To a solution of the alcohol (1 eq.) and phthalimide (1.2-1.5 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.2-1.5 eq.).[10][18]

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIAD (1.2-1.5 eq.) dropwise to the cooled solution.[18]

    • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is an indication of reaction progress.[18]

    • Dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove the TPPO.[18]

    • Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparison of Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical Reaction TimeYieldsAdvantagesDisadvantages
Direct Condensation (Thermal) Phthalic anhydride, primary amineNone (or acetic acid)1-8 hoursGood to excellent (80-98%)[8][19]Simple, atom-economical, often solvent-free.High temperatures may not be suitable for sensitive substrates.
Direct Condensation (Microwave) Phthalic anhydride, primary amineDMF (catalytic)2-10 minutesExcellent (89-95%)[8][19]Extremely fast, high yields, environmentally friendly.Requires a microwave reactor.
Gabriel Synthesis Phthalimide, primary alkyl halideK₂CO₃ or KOH, DMF1-2 hoursGood (70-80%)[13]Prevents over-alkylation, produces pure primary amines after deprotection.Limited to primary and some secondary alkyl halides; requires a deprotection step.[12]
Mitsunobu Reaction Phthalimide, primary/secondary alcoholPPh₃, DIAD/DEAD6-16 hoursGood (variable)[10]Uses alcohols directly, proceeds with stereochemical inversion at chiral centers.Stoichiometric amounts of reagents, by-product removal can be tedious.[15]

Purification and Characterization

The most common method for purifying solid N-substituted phthalimides is recrystallization.[9] The choice of solvent is critical and depends on the solubility profile of the specific product. Common solvents include ethanol, acetic acid, and mixtures like dichloromethane/ethanol.[9][20]

General Recrystallization Procedure: [9][21][22]

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The purified products should be characterized to confirm their identity and purity. Standard techniques include:

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching vibrations of the imide group around 1700-1790 cm⁻¹.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the aromatic protons of the phthalimide core and the protons/carbons of the N-substituent.[24][25][26]

Safety Considerations

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive.[27][28][29][30] Always handle hydrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[29]

  • DEAD/DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are toxic and potential explosives, especially when heated.[18] Handle with care in a fume hood and avoid exposure to heat, friction, or shock.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood.

Conclusion

The synthesis of N-substituted phthalimides is a fundamental process in organic chemistry with wide-ranging applications. This guide has detailed the primary methods for their preparation, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. By understanding the mechanisms, advantages, and limitations of direct condensation, the Gabriel synthesis, and the Mitsunobu reaction, researchers can select the most appropriate and efficient method for their specific synthetic targets. The provided protocols, coupled with proper purification, characterization, and safety practices, will empower scientists to confidently and successfully synthesize these valuable chemical entities.

References

Analytical techniques for purity assessment of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid

Abstract

This application note provides a comprehensive guide to the analytical techniques for assessing the purity of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the methodologies and underlying principles for chromatographic, spectroscopic, and thermal analysis techniques. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable purity determination. The overarching goal is to equip the user with the necessary tools to confirm the identity, quantify the purity, and characterize potential impurities of this important chemical entity.

Introduction: The Imperative for Purity

3-(1,3-dioxoisoindolin-2-yl)benzoic acid is a chemical compound featuring a phthalimide group attached to a benzoic acid moiety.[1] As with many specialized organic molecules used as intermediates in pharmaceutical synthesis or as research tools, its chemical purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and reproducibility of downstream applications. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation of the final compound.

A multi-faceted analytical approach is therefore not just recommended but essential for a complete purity profile. This guide outlines an integrated strategy employing orthogonal techniques, each providing a unique piece of the purity puzzle. We will move from quantitative chromatographic separation to definitive structural confirmation and thermal property analysis.

Physicochemical Properties of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid
PropertyValueSource
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)benzoic acidPubChem[1]
Molecular Formula C₁₅H₉NO₄PubChem[1]
Molecular Weight 267.24 g/mol PubChem[1]
CAS Number 40101-51-7PubChem[1]
Appearance Typically a white to off-white solidGeneral Knowledge

The Analytical Strategy: An Integrated Workflow

A robust purity assessment relies on using multiple, independent (orthogonal) methods. A primary technique, typically High-Performance Liquid Chromatography (HPLC), is used for quantification. This is supported by spectroscopic and other methods to confirm identity and characterize impurities that may co-elute or be non-responsive to the primary detection method.

Purity_Workflow cluster_0 Initial Assessment & Quantification cluster_1 Identity Confirmation & Structural Elucidation cluster_2 Physicochemical & Thermal Properties cluster_3 Final Purity Statement HPLC HPLC-UV (Primary Assay & Impurity Profiling) LCMS LC-MS (Mass Confirmation of Main Peak & Impurities) HPLC->LCMS Investigate impurity masses Report Certificate of Analysis (Combined Purity Report) HPLC->Report Quantitative Data TLC TLC (Qualitative Check) TLC->HPLC Guide method development LCMS->Report NMR NMR (¹H, ¹³C) (Definitive Structural Confirmation) NMR->Report Structural Identity DSC DSC (Melting Point & Thermal Events) DSC->Report TGA TGA (Residual Solvents & Thermal Stability) TGA->Report

Caption: Integrated workflow for purity assessment.

Chromatographic Analysis: The Core of Quantification

Chromatographic techniques are central to purity analysis as they physically separate the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for 3-(1,3-dioxoisoindolin-2-yl)benzoic acid due to its aromatic structure.

Causality Behind the Method:

  • Reversed-Phase (C18) Column: The non-polar stationary phase effectively retains the aromatic rings of the analyte and potential impurities, allowing for separation based on differences in hydrophobicity.

  • Acidified Mobile Phase: The molecule contains a carboxylic acid group. Operating at a low pH (e.g., with trifluoroacetic acid or phosphoric acid) ensures this group remains protonated (in its neutral form). This prevents peak tailing and leads to sharp, symmetrical peaks, which are crucial for accurate quantification.[2][3]

  • UV Detection: The presence of benzene and phthalimide rings results in strong UV absorbance, making UV detection highly sensitive for this compound. A wavelength around 230-254 nm is typically effective.[2][3]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier for good peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% BA gradient ensures elution of both more polar and more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 235 nmWavelength for strong absorbance by the aromatic system.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.Ensures complete dissolution and compatibility with the mobile phase.
  • Data Analysis and Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, a method using relative response factors should be developed.

Spectroscopic Confirmation: Verifying Identity

While HPLC provides quantitative data, it does not definitively confirm the chemical structure. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For 3-(1,3-dioxoisoindolin-2-yl)benzoic acid, one would expect complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the two benzene rings.[4][5] The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule. Key signals to identify would be the two carbonyl carbons of the phthalimide group (~167 ppm) and the carboxylic acid carbon (~170-175 ppm).[4][5]

  • Impurity Detection: The presence of small, unexpected peaks in the NMR spectrum can indicate impurities. For example, signals from residual solvents or structurally-related by-products would be readily apparent.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation: Compare the obtained spectra with known reference spectra or with theoretical predictions to confirm the structure. Carefully integrate all signals in the ¹H spectrum to check for stoichiometric correctness and quantify impurities if a known standard is available.

Mass Spectrometry (MS)

MS provides a precise measurement of the molecular weight of the compound, serving as a critical check of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks.

Expertise & Causality:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 266.05. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 268.06 would be expected.[4]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which adds a higher level of confidence in the compound's identity.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an ESI source.

  • Methodology: Use the same HPLC method as described in Section 3.1. Divert the column effluent to the MS detector.

  • Data Acquisition: Acquire mass spectra across the entire chromatographic run in both positive and negative ion modes.

  • Data Interpretation:

    • Confirm that the mass spectrum of the main peak corresponds to the expected molecular weight of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.

    • Examine the mass spectra of any impurity peaks. The measured mass can provide crucial clues to the impurity's structure, such as identifying it as a starting material or a reaction by-product.

Thermal Analysis: Assessing Solids and Volatiles

Thermal analysis techniques provide information about the physical properties of the compound and can reveal the presence of non-chromatographically separated impurities like residual solvents or inorganic materials.

Thermal_Analysis cluster_legend Legend TGA TGA Measures mass change vs. temperature Detects: - Residual Solvents - Hydration State - Decomposition Temp. DSC DSC Measures heat flow vs. temperature Detects: - Melting Point (Tm) - Purity (via peak shape) - Polymorphism key1 TGA: Thermogravimetric Analysis key2 DSC: Differential Scanning Calorimetry

Caption: Key applications of TGA and DSC in purity assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, it shows a sharp endothermic peak at its melting point.

Expertise & Causality:

  • Melting Point Depression: Impurities disrupt the crystal lattice of a substance, which typically results in a lower and broader melting endotherm. According to the van't Hoff equation, the degree of melting point depression can be correlated with the mole fraction of the impurity.

  • Protocol: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset temperature of the melting endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying volatile components.

Expertise & Causality:

  • Residual Solvents: A mass loss observed at temperatures below the boiling point of the main compound often corresponds to the evaporation of residual solvents from the synthesis or purification process.[6]

  • Thermal Stability: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

  • Protocol: Place 5-10 mg of the sample onto a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

Conclusion

The purity assessment of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid requires a multi-pronged analytical approach. HPLC-UV serves as the primary quantitative tool, while orthogonal techniques like NMR and MS are indispensable for confirming structural identity and characterizing unknown impurities. Thermal analysis by DSC and TGA provides complementary information on solid-state purity and volatile content. By integrating these methods as outlined, researchers can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of their material for its intended application.

References

A Robust, Validatable HPLC Method for the Quantification of 3-(Phthalimido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, scientifically-grounded High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3-(phthalimido)benzoic acid. The methodology is built upon fundamental chromatographic principles tailored to the specific physicochemical properties of the analyte. We provide a comprehensive explanation for the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol includes step-by-step instructions for sample preparation, system suitability testing (SST), and analysis, designed to meet the rigorous standards of pharmaceutical research and quality control environments. This guide is intended to serve as a definitive resource for scientists requiring a reliable method for the analysis of this compound, with an emphasis on the causality behind experimental choices to ensure reproducibility and compliance with regulatory expectations.

Method Rationale & Scientific Principles

The development of a robust HPLC method is predicated on a thorough understanding of the analyte's chemical nature. 3-(phthalimido)benzoic acid is an aromatic carboxylic acid. Its structure, combining a benzoic acid moiety and a phthalimide group, dictates its chromatographic behavior.

  • Analyte Properties : The key functional group for this analysis is the carboxylic acid, which has an acidic proton. The pKa of the parent benzoic acid is approximately 4.2[1]. The presence of the electron-withdrawing phthalimido group will influence this acidity but it remains the primary site for ionization. To achieve consistent retention and symmetrical peak shape in reversed-phase chromatography, it is imperative to suppress the ionization of this carboxyl group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[2][3]

  • Chromatographic Principles : A reversed-phase (RP) separation mode is the most suitable approach for compounds of intermediate polarity like 3-(phthalimido)benzoic acid.[4]

    • Stationary Phase : A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the recommended choice here.[4] It provides the necessary hydrophobic interaction to retain the analyte. Modern, high-purity, end-capped silica-based C18 columns are preferred to minimize peak tailing caused by interactions between acidic silanol groups on the silica surface and the analyte. A standard dimension of 4.6 x 150 mm with 3 or 5 µm particles offers a good balance between resolution, speed, and backpressure.[3]

    • Mobile Phase : The mobile phase must consist of a polar aqueous component and a less polar organic modifier. To suppress the ionization of the carboxylic acid, the aqueous phase must be acidified. A common choice is an aqueous solution of a non-UV-absorbing acid like phosphoric acid or a volatile acid like formic acid if LC-MS compatibility is desired. Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff wavelength, which is critical for sensitive detection.[3] The ratio of aqueous to organic phase is optimized to achieve an appropriate retention time and resolution from potential impurities.

  • Detection Principle : The presence of aromatic rings and carbonyl groups in the 3-(phthalimido)benzoic acid structure results in strong ultraviolet (UV) absorbance. The parent benzoic acid exhibits absorption maxima around 230 nm and 274 nm.[5][6] Phthalimide absorbs strongly at shorter wavelengths, around 215 nm.[7] For specificity and to minimize interference from common solvents and additives, a detection wavelength of 240 nm is selected as a robust choice, providing excellent sensitivity for the analyte. A Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended to confirm peak purity and identity by spectral analysis.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 3-(phthalimido)benzoic acid.

Instrumentation & Consumables
  • HPLC System : An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) : Software for instrument control, data acquisition, and processing.

  • Analytical Column : C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals & Reagents :

    • 3-(phthalimido)benzoic acid reference standard

    • Acetonitrile (HPLC grade or higher)

    • Phosphoric acid (H₃PO₄), ~85%

    • Water (HPLC grade, e.g., Milli-Q® or equivalent)

  • Labware : Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water (v/v)
Mobile Phase BAcetonitrile
Elution ModeIsocratic
Composition50% A / 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 240 nm
Run Time10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water) : Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC-grade water in a 1 L flask. Bring to a final volume of 1000 mL with water. Filter through a 0.45 µm membrane filter and degas.

  • Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of 3-(phthalimido)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution will be used for system suitability and quantification.

  • Sample Preparation : Accurately weigh a portion of the sample expected to contain approximately 10 mg of 3-(phthalimido)benzoic acid into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the integrity of the results generated.[9][10] The SST is performed by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[11][12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry.[11][13]
Theoretical Plates (N)> 2000Measures column efficiency.[13]
% RSD of Peak Area≤ 2.0% for 5 replicate injectionsDemonstrates system precision.[11][13]
% RSD of Retention Time≤ 1.0% for 5 replicate injectionsConfirms pump and system stability.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).[13]

  • Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Working Standard Solution.

  • Inject the prepared sample solutions.

  • Inject the Working Standard Solution periodically throughout the sequence (e.g., every 10 sample injections) to monitor system performance.

HPLC Method Workflow

The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_mobile->prep_sample equilibrate System Equilibration sst System Suitability Test (SST) equilibrate->sst inject_blank Inject Blank sst->inject_blank SST Pass report Generate Report sst->report SST Fail: Troubleshoot inject_std Inject Standard(s) inject_blank->inject_std inject_sample Inject Sample(s) inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Concentration (External Standard) integrate->calculate calculate->report

Caption: HPLC analysis workflow for 3-(phthalimido)benzoic acid.

Method Validation Principles (ICH Q2(R2))

While this document provides a developed method, formal validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[8][14][15] Key parameters to be evaluated include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy : The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and accurate procedure for the quantification of 3-(phthalimido)benzoic acid. The rationale for each parameter has been thoroughly explained, grounding the protocol in established scientific principles. By adhering to the specified conditions, system suitability criteria, and validation principles, researchers and quality control analysts can confidently implement this method to generate reliable and reproducible data suitable for regulatory submission and drug development decision-making.

References

In vitro assays involving 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, a compound featuring a phthalimide core structure linked to a benzoic acid moiety. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The compound this compound, hereafter referred to as Compound PBA, belongs to a class of molecules containing the phthalimide (isoindole-1,3-dione) scaffold.[1] This structural motif is of significant interest in medicinal chemistry, forming the core of blockbuster drugs such as thalidomide, lenalidomide, and apremilast, which exhibit potent anti-inflammatory, immunomodulatory, and anti-cancer properties.[1] The fusion of the phthalimide group with a benzoic acid moiety suggests that Compound PBA may interact with a range of biological targets.

The benzoic acid component is found in numerous pharmacologically active agents and can be a key interacting feature for enzymes like Poly(ADP-ribose) polymerase (PARP), which are critical for DNA repair and a major target in oncology.[2][3] Furthermore, phthalimide derivatives are well-documented modulators of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.[4] They have also been implicated in the modulation of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5][6]

This guide provides a suite of robust in vitro assays to systematically investigate the biological activity of Compound PBA. The protocols are designed not only to identify its primary mechanism of action but also to confirm its engagement with intracellular targets, a critical step in early-stage drug discovery. We will explore its potential as a PARP inhibitor, an NF-κB signaling modulator, an anti-angiogenic agent, and we will provide a protocol to verify its direct binding to a target protein within a cellular environment.

Section 1: PARP-1 Inhibition Assay

Scientific Rationale: The presence of the benzoic acid group in Compound PBA makes it a candidate for interaction with the NAD+ binding pocket of PARP enzymes. PARP-1 is a key enzyme in the base excision repair pathway for single-strand DNA breaks. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] A chemiluminescent assay is a sensitive method to measure the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins.[3][7]

Protocol 1: In Vitro PARP-1 Chemiluminescent Activity Assay

This protocol measures PARP-1 activity by quantifying its synthesis of PAR chains onto histone proteins coated on a 96-well plate.

Materials:

  • Histone-coated 96-well plates (white, opaque)

  • Recombinant human PARP-1 enzyme

  • Compound PBA (dissolved in DMSO)

  • PARP inhibitor control (e.g., Olaparib)

  • Activated DNA (DNase I-treated)

  • 10X PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare 1X PARP Assay Buffer and dilute all reagents as per manufacturer guidelines. Prepare serial dilutions of Compound PBA and the control inhibitor. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • 25 µL of 1X PARP Assay Buffer.

    • 5 µL of activated DNA.

    • 5 µL of the test compound (Compound PBA) or control inhibitor at various concentrations. For vehicle control wells, add 5 µL of buffer with DMSO.

  • Enzyme Addition: Add 15 µL of diluted recombinant PARP-1 enzyme to all wells except the "No Enzyme" control.

  • Initiation and Incubation: Add 10 µL of biotinylated NAD+ to initiate the reaction. Incubate the plate at 37°C for 1 hour.[3]

  • Washing: Wash the plate 3-4 times with 200 µL/well of Wash Buffer to remove unbound reagents.

  • Detection:

    • Add 50 µL of Streptavidin-HRP to each well and incubate at room temperature for 30-60 minutes.[3]

    • Wash the plate again as in step 5.

    • Add 50 µL of the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence using a microplate reader.[7]

  • Data Analysis: The luminescent signal is inversely proportional to PARP-1 inhibition. Calculate the percent inhibition for each concentration of Compound PBA relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: NF-κB Signaling Luciferase Reporter Assay

Scientific Rationale: The NF-κB transcription factor family is a cornerstone of inflammatory responses, immunity, and cell survival.[4] Its dysregulation is linked to numerous diseases. Phthalimide-containing compounds are known to modulate this pathway. A luciferase reporter assay is a highly sensitive and quantitative method to assess NF-κB transcriptional activity.[4][8] The assay uses a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which is quantified by measuring light emission upon addition of a substrate.[8][9][10]

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol details how to measure the inhibitory effect of Compound PBA on TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • White, opaque 96-well cell culture plates

  • Compound PBA (dissolved in DMSO)

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control

  • Recombinant human TNF-α (stimulant)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • Microplate luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of ~20,000 cells/well in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Treatment: The next day, prepare serial dilutions of Compound PBA and the control inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Prepare a solution of TNF-α in culture medium at a concentration known to robustly activate the reporter (e.g., 20 ng/mL final concentration). Add 20 µL of this solution to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2 to allow for NF-κB activation and luciferase expression.[9]

  • Cell Lysis:

    • Carefully remove the medium from the wells.

    • Wash once with 100 µL of PBS.

    • Add 20-50 µL of 1X cell lysis buffer to each well and incubate for 15-30 minutes at room temperature on a plate shaker to ensure complete lysis.[8]

  • Luminescence Measurement:

    • Equilibrate the luciferase substrate to room temperature.

    • Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well plate.[8]

    • Add 50-100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a microplate luminometer.[8][10]

  • Data Analysis: Normalize the luminescence readings of treated wells to the TNF-α stimulated control wells. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Section 3: Endothelial Cell Tube Formation Assay (Angiogenesis)

Scientific Rationale: Angiogenesis is a vital process that is also co-opted by tumors to support their growth. The endothelial cell tube formation assay is a rapid and widely used in vitro model to assess a compound's pro- or anti-angiogenic potential.[5][6] When plated on a basement membrane extract (BME), such as Matrigel, endothelial cells will migrate and differentiate to form capillary-like structures.[5] The extent of this network formation can be quantified to measure the effect of test compounds.

Protocol 3: HUVEC Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), e.g., Matrigel

  • 96-well cell culture plates (pre-chilled)

  • Compound PBA (dissolved in DMSO)

  • Anti-angiogenic control (e.g., Suramin)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-chilled 96-well plate, ensuring the entire surface is covered. Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[5]

  • Cell Preparation:

    • Culture HUVECs until they are approximately 80-90% confluent.

    • Harvest the cells using a gentle detachment solution (e.g., Accutase).

    • Count the cells and resuspend them in EGM-2 medium containing low serum (e.g., 0.5-2% FBS) at a density of 2-3 x 10^5 cells/mL.

  • Compound Addition: Prepare dilutions of Compound PBA and the control inhibitor in the low-serum medium. Mix the cell suspension with the compound dilutions.

  • Seeding: Gently add 100-150 µL of the cell/compound suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4 to 18 hours.[11] Monitor tube formation periodically under a microscope.

  • Visualization and Imaging:

    • (Optional) For fluorescent imaging, pre-label the cells with Calcein AM (2 µg/mL) for 30-45 minutes before harvesting.[5]

    • Capture images of the tube networks in each well using a phase-contrast or fluorescence microscope at 4x or 10x magnification.

  • Quantification: Analyze the captured images using software to quantify parameters such as total tube length, number of junctions, and number of loops.[11] Compare the results from Compound PBA-treated wells to the vehicle control.

Section 4: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: A critical aspect of drug development is confirming that a compound engages its intended target within the complex milieu of a living cell. CETSA is a powerful biophysical technique that directly assesses drug-target interaction in intact cells.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[13][14] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[15][16]

Protocol 4: CETSA for Target Engagement Verification

This protocol describes a classic CETSA workflow using Western blotting to detect the soluble fraction of a hypothetical target protein (e.g., PARP-1) after heat treatment.

Materials:

  • Relevant cell line expressing the target protein

  • Complete culture medium

  • Compound PBA (dissolved in DMSO)

  • Vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heating blocks

  • Apparatus for cell lysis (e.g., liquid nitrogen)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of Compound PBA (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[13]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Normalize the samples, mix with SDS-PAGE loading buffer, and analyze by Western blotting using an antibody against the target protein.

  • Data Analysis (Melt Curve):

    • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.

    • Plot the band intensity (as a percentage of the unheated control) against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

Summary of Potential Quantitative Data

The following table presents a hypothetical summary of results that could be obtained from the described assays, providing a framework for data presentation.

Assay TypeTarget/ProcessParameter MeasuredHypothetical Result for Compound PBA
PARP-1 Activity Assay PARP-1 EnzymeIC50850 nM
NF-κB Reporter Assay NF-κB PathwayIC502.5 µM
Tube Formation Assay AngiogenesisIC505.2 µM
CETSA Target Protein (e.g., PARP-1)Thermal Shift (ΔTagg)+ 5.8 °C at 20 µM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-phthaloyl-3-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phthaloyl-3-aminobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: Low or No Product Yield

"I followed the standard procedure of reacting 3-aminobenzoic acid with phthalic anhydride, but I obtained a very low yield of N-phthaloyl-3-aminobenzoic acid. What could be the cause?"

Several factors can contribute to a low product yield. Let's break down the most common culprits:

  • Incomplete Reaction: The reaction between phthalic anhydride and 3-aminobenzoic acid to form the phthalimide ring requires sufficient time and temperature.[1] Traditional methods often involve heating the reactants, sometimes in a high-boiling solvent like glacial acetic acid.[1][2]

    • Causality: The initial reaction forms a phthalamic acid intermediate. This intermediate must then undergo intramolecular cyclization, a dehydration step, to form the final phthalimide product.[3] This cyclization is often the rate-limiting step and requires adequate thermal energy.

    • Solution: Ensure your reaction is heated to the appropriate temperature (typically 130-180°C, depending on the solvent or if performed neat) for a sufficient duration (can range from 1 to several hours).[4] Consider using a higher boiling point solvent or microwave-assisted synthesis to accelerate the reaction.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent and the presence of catalysts can significantly impact the reaction outcome.

    • Causality: While the reaction can be performed neat (solvent-free) by fusing the reactants, a solvent can help to ensure a homogeneous reaction mixture and facilitate heat transfer.[1] Acidic conditions, such as those provided by glacial acetic acid, can catalyze the dehydration of the phthalamic acid intermediate.

    • Solution: If performing a solvent-based synthesis, ensure the solvent is anhydrous, as water can hydrolyze the phthalic anhydride starting material and potentially the product. Glacial acetic acid is a common and effective solvent.[1] For solvent-free conditions, ensure intimate mixing of the solid reactants before heating.

  • Loss During Work-up and Purification: Significant product loss can occur during the isolation and purification steps.

    • Causality: N-phthaloyl-3-aminobenzoic acid has limited solubility in some common organic solvents and water. If an inappropriate solvent is used for washing or recrystallization, a substantial amount of the product may be lost.

    • Solution: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into cold water.[5] Wash the precipitate with cold water to remove water-soluble impurities. For recrystallization, a mixed solvent system like ethanol/water is often effective.[5] Perform a small-scale solubility test to determine the optimal recrystallization solvent for your crude product.

Question 2: Product is Impure or Contaminated

"My final product shows impurities in the NMR and IR spectra. What are the likely contaminants and how can I remove them?"

The presence of impurities is a common issue. The most likely contaminants are unreacted starting materials or side products.

  • Unreacted 3-Aminobenzoic Acid:

    • Identification: Look for characteristic peaks of a primary amine in the IR spectrum (two N-H stretching bands around 3300-3500 cm⁻¹) and the corresponding aromatic signals in the ¹H NMR spectrum that do not belong to the product.

    • Removal: 3-aminobenzoic acid is more polar than the product. It can often be removed by washing the crude product with a dilute acid solution (e.g., 1 M HCl) to protonate the amino group and increase its water solubility. However, be cautious as the product also has a carboxylic acid group and may have some solubility. A more robust method is column chromatography.[6]

  • Unreacted Phthalic Anhydride and Phthalic Acid:

    • Identification: Phthalic anhydride can be hydrolyzed to phthalic acid during work-up.[7] Phthalic acid can be identified by its characteristic carboxylic acid O-H stretch in the IR spectrum and its distinct aromatic proton signals in the ¹H NMR spectrum.

    • Removal: Phthalic acid can be removed by washing the crude product with a cold, dilute solution of sodium bicarbonate. The carboxylic acids will be deprotonated to their more water-soluble carboxylate salts, while the less acidic imide proton of the product should remain largely protonated. Careful pH control is crucial. Alternatively, recrystallization is often effective.[8]

  • Phthalamic Acid Intermediate:

    • Identification: The presence of the phthalamic acid intermediate (the product of the initial amine attack on the anhydride without subsequent cyclization) can be difficult to distinguish from the starting materials and product by simple spectroscopic methods. It possesses both a carboxylic acid and an amide functional group.

    • Causality: Incomplete dehydration of the phthalamic acid intermediate is a common reason for its presence.[3]

    • Removal: The most effective way to address this is to ensure the initial reaction goes to completion by providing sufficient heat and reaction time to drive the cyclization. If the intermediate is present in the final product, it can sometimes be converted to the desired product by reheating the crude material, possibly with a dehydrating agent or in an acidic medium. Purification by column chromatography can also separate the intermediate from the final product.

Question 3: Evidence of Decarboxylation

"I suspect some of my 3-aminobenzoic acid starting material or my product is decarboxylating at the high temperatures used. Is this a known side reaction?"

Yes, thermal decarboxylation of aminobenzoic acids can occur, especially at elevated temperatures.[9][10]

  • Causality: The carboxylic acid group on the aromatic ring can be eliminated as carbon dioxide upon heating.[10] While 3-aminobenzoic acid is relatively stable, prolonged heating at high temperatures can lead to the formation of aniline.[9] Similarly, the N-phthaloyl-3-aminobenzoic acid product could potentially decarboxylate to form N-phenylphthalimide.

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature and avoid unnecessarily high temperatures or prolonged heating times. Use the minimum temperature required to achieve a reasonable reaction rate.

    • Microwave Synthesis: Microwave-assisted synthesis can often promote the desired reaction at lower overall temperatures and significantly shorter reaction times, thereby minimizing thermal decomposition.[1]

    • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative methods for phthaloylation that proceed under milder conditions, such as using N-carbethoxyphthalimide in an aqueous solution at room temperature.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-phthaloyl-3-aminobenzoic acid.

Q1: What is the mechanism for the reaction between phthalic anhydride and 3-aminobenzoic acid?

The reaction proceeds in two main steps:

  • Nucleophilic Acyl Substitution: The amino group of 3-aminobenzoic acid acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate called phthalamic acid.[12]

  • Intramolecular Cyclization (Dehydration): The newly formed amide group in the phthalamic acid intermediate then acts as a nucleophile, attacking the remaining carboxylic acid group. This is an intramolecular condensation reaction that eliminates a molecule of water to form the stable five-membered phthalimide ring.[3] This step is typically promoted by heat.

Diagram of the Reaction Mechanism

Reaction_Mechanism Reactants Phthalic Anhydride + 3-Aminobenzoic Acid Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Product N-phthaloyl-3-aminobenzoic acid + H2O Intermediate->Product Intramolecular Cyclization (Dehydration)

Caption: Reaction mechanism for the synthesis of N-phthaloyl-3-aminobenzoic acid.

Q2: What is the ideal stoichiometry for this reaction?

Theoretically, the reaction requires a 1:1 molar ratio of phthalic anhydride to 3-aminobenzoic acid. However, in practice, it can be beneficial to use a slight excess (e.g., 1.05 to 1.1 equivalents) of one of the reactants to ensure the complete consumption of the other, which may be more valuable or more difficult to remove during purification. A slight excess of phthalic anhydride is common.

Q3: Can other isomers of aminobenzoic acid be used in this reaction?

Yes, 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid can also be reacted with phthalic anhydride to form the corresponding N-phthaloyl derivatives.[13][14] The reaction mechanism is the same. However, the physical properties, such as melting point and solubility, of the resulting products will differ.

Q4: Are there greener or more sustainable methods for this synthesis?

The development of more environmentally friendly synthetic methods is an active area of research. Some "greener" approaches include:

  • Solvent-Free Synthesis: Performing the reaction by simply heating the solid reactants together (fusion) eliminates the need for organic solvents.[1]

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and energy consumption.[1]

  • Catalytic Methods: The use of catalysts, such as sulphamic acid, can promote the reaction under milder conditions.[4]

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1770 cm⁻¹ and 1700 cm⁻¹) and the disappearance of the primary amine N-H stretches from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural map of the molecule. The integration of the proton signals should correspond to the number of protons in the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Problem Low Yield or Impure Product? Start->Problem Check_Reaction Verify Reaction Conditions: - Temperature - Time - Solvent Problem->Check_Reaction Yes Success Pure Product, Good Yield Problem->Success No Check_Workup Review Work-up & Purification: - Precipitation - Washing - Recrystallization Check_Reaction->Check_Workup Analyze_Impurity Identify Impurities: - Unreacted Starting Materials - Side Products (e.g., Phthalamic Acid) Check_Reaction->Analyze_Impurity Optimize_Purification Refine Purification: - Different Wash - New Recrystallization Solvent - Column Chromatography Check_Workup->Optimize_Purification Optimize_Reaction Optimize Reaction: - Adjust Temp/Time - Change Solvent - Use Catalyst Analyze_Impurity->Optimize_Reaction Optimize_Reaction->Start Optimize_Purification->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

III. References

  • The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives - American Chemical Society. (n.d.). Retrieved from 3

  • Phthalic acid - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Phthalimides: developments in synthesis and functionalization - RSC Publishing. (2024). Retrieved from --INVALID-LINK--

  • How will you convert phthalic acid into phthalimide? - Quora. (2018). Retrieved from --INVALID-LINK--

  • The results obtained for the synthesis of N-phthaloyl amino acids (3a-g) - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Thermal Studies on Some Substituted Aminobenzoic Acids - AKJournals. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). Retrieved from --INVALID-LINK--

  • Preparation of Phthalimide - BYJU'S. (n.d.). Retrieved from --INVALID-LINK--

  • US2878281A - Preparation of amino benzoic acids - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution - RSC Publishing. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Step 1. Phthalamic acid - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of N-Phthaloyl Derivatives of Amino Acids | Request PDF - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Phthalic Acid | C8H6O4 | CID 1017 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Phthaloyl Amino-Acids under Mild Conditions - SciSpace. (n.d.). Retrieved from --INVALID-LINK--

  • Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Phthalic anhydride - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • PABA > Aniline - Sciencemadness Discussion Board. (2009). Retrieved from --INVALID-LINK--

  • SU1249014A1 - Method of producing m-aminobenzoic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question - YouTube. (2024). Retrieved from --INVALID-LINK--

  • Reaction of Phthalimide: Deprotection and Amino Groups - ChemicalBook. (2024). Retrieved from --INVALID-LINK--

  • Method for decarboxylation of amino acids via imine formation - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained - Pearson. (n.d.). Retrieved from [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/virtual-tour/video-listing/n-phthalimidomalonic-ester-synthesis.html](--INVALID-LINK-- cosmetology/virtual-tour/video-listing/n-phthalimidomalonic-ester-synthesis.html)

  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Theoretical Insights into the Reactivity of N-Acryloyl-p-aminobenzoic Acid: A Technical Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from --INVALID-LINK--

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. (2024). Retrieved from --INVALID-LINK--

References

Technical Support Center: Degradation Pathways of 3-(Phthalimido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(phthalimido)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation pathways of this molecule. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.

Introduction

3-(Phthalimido)benzoic acid, a molecule combining the structural features of phthalimide and benzoic acid, is of significant interest in medicinal chemistry and materials science. Understanding its stability and degradation pathways is crucial for its development and application. Degradation can be initiated by various factors, including pH, light, and temperature, leading to the formation of impurities that can affect biological activity and product safety. This guide provides a comprehensive overview of potential degradation mechanisms and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(phthalimido)benzoic acid?

A1: Based on its chemical structure, the two most probable degradation pathways for 3-(phthalimido)benzoic acid are hydrolysis of the phthalimide ring and decarboxylation of the benzoic acid moiety. Hydrolysis can occur under both acidic and basic conditions, leading to the opening of the imide ring to form phthalamidic acid derivatives, and eventually phthalic acid and 3-aminobenzoic acid.[1][2][3] Decarboxylation, the loss of the carboxylic acid group, is typically induced by high temperatures.[4]

Q2: How does pH affect the stability of 3-(phthalimido)benzoic acid?

A2: The pH of the solution is a critical factor. The phthalimide ring is susceptible to hydrolysis, which is catalyzed by both acid and base.[2][5] Under basic conditions, hydroxide ions can directly attack the carbonyl carbons of the imide, leading to ring opening. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The benzoic acid portion of the molecule has a pKa around 4-5, and its ionization state will be pH-dependent, which can influence its solubility and interaction with other molecules.[6]

Q3: Is 3-(phthalimido)benzoic acid sensitive to light?

A3: While specific photostability data for 3-(phthalimido)benzoic acid is not extensively documented, compounds containing aromatic rings and carbonyl groups, such as phthalimides and benzoic acid, can be susceptible to photodegradation.[7][8] Exposure to UV light can lead to the formation of reactive species and subsequent degradation products.[7][8][9] It is advisable to protect solutions and solid samples from direct light, especially during long-term storage or analysis.[10]

Q4: What are the likely degradation products I should be looking for?

A4: The primary degradation products to monitor would be:

  • Phthalic acid and 3-aminobenzoic acid: Resulting from complete hydrolysis of the phthalimide ring.[1]

  • N-(2-carboxybenzoyl)-3-aminobenzoic acid (a phthalamidic acid derivative): An intermediate of hydrolysis where the imide ring has opened.

  • Phthalimide and benzoic acid: While less likely as primary degradation products, they could potentially form under certain conditions or be present as impurities from the synthesis.[11][12]

  • Decarboxylation products: Such as N-phenylphthalimide, resulting from the loss of CO2 from the benzoic acid moiety at elevated temperatures.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • Unexpected appearance or disappearance of degradation product peaks in chromatograms.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
pH Fluctuation The hydrolysis of the phthalimide ring is highly pH-dependent. Small variations in buffer preparation can lead to significant differences in degradation rates.1. Verify Buffer Preparation: Ensure accurate weighing of buffer components and precise pH measurement. 2. Use a pH Meter: Calibrate your pH meter before each use. 3. Buffer Capacity: Check that the buffer concentration is sufficient to maintain the desired pH throughout the experiment.
Inconsistent Temperature Control Chemical reaction rates, including degradation, are temperature-sensitive. Fluctuations in ambient temperature or incubator settings can affect results.1. Use a Calibrated Incubator/Water Bath: Ensure the temperature is stable and uniform. 2. Monitor Temperature: Place a calibrated thermometer inside the experimental setup to monitor the actual temperature.
Light Exposure Photodegradation can contribute to the overall degradation if samples are not adequately protected from light.[7][8]1. Use Amber Vials: Store and conduct experiments in amber glass vials or wrap containers in aluminum foil.[10] 2. Minimize Light Exposure: Work in a dimly lit area when handling samples.
Issue 2: Poor Chromatographic Resolution and Peak Shape

Symptoms:

  • Peak tailing for the parent compound or its degradation products.

  • Co-elution of the parent compound with degradation products.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary Silanol Interactions (for HPLC) The carboxylic acid group of 3-(phthalimido)benzoic acid and its acidic degradation products can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[13]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to suppress the ionization of the carboxylic acid and silanol groups.[13] 2. Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. 3. Add an Ion-Pairing Agent: Consider adding an ion-pairing agent to the mobile phase if pH adjustment is not sufficient.
Inappropriate Mobile Phase Composition The polarity of the mobile phase may not be optimal for separating compounds with varying polarities (e.g., the parent compound and its more polar degradation products).1. Optimize Gradient Elution: Develop a gradient elution method to effectively separate compounds with a wide range of polarities. 2. Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to alter selectivity.
Column Contamination Accumulation of strongly retained compounds on the column can lead to poor peak shape and resolution.1. Implement a Column Wash Protocol: After each analytical run or batch, wash the column with a strong solvent to remove contaminants.[13] 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of 3-(phthalimido)benzoic acid under various stress conditions.

Materials:

  • 3-(phthalimido)benzoic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(phthalimido)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 105°C for 48 hours.[9][10] Dissolve a known amount of the stressed solid in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[9]

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

Objective: To develop an HPLC method capable of separating 3-(phthalimido)benzoic acid from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

Visualizations

Diagram 1: Potential Degradation Pathways```dot

G parent 3-(Phthalimido)benzoic Acid hydrolysis_intermediate N-(2-Carboxybenzoyl)-3- aminobenzoic Acid parent->hydrolysis_intermediate Hydrolysis (Acid/Base) decarboxylation_product N-Phenylphthalimide + CO2 parent->decarboxylation_product Thermal Degradation hydrolysis_products Phthalic Acid + 3-Aminobenzoic Acid hydrolysis_intermediate->hydrolysis_products Further Hydrolysis

Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Scaling the Synthesis of 3-(Phthalimido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(phthalimido)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or production scale. We will explore the reaction's core principles, troubleshoot common experimental hurdles, and provide actionable protocols grounded in established chemical engineering and organic synthesis principles.

Synthesis Overview and Core Mechanism

The synthesis of 3-(phthalimido)benzoic acid is a condensation reaction between 3-aminobenzoic acid and phthalic anhydride. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The primary amine of 3-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride to form an intermediate, 3-((2-carboxybenzoyl)amino)benzoic acid, often referred to as the "phthalamic acid" intermediate.[1]

  • Intramolecular Cyclization (Dehydration): Under heating, the newly formed amide and the adjacent carboxylic acid group undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered phthalimide ring.[1]

Glacial acetic acid is a commonly employed solvent as it readily dissolves the reactants and facilitates the dehydration step.[2][3]

ReactionMechanism Figure 1: Reaction Mechanism Reactants 3-Aminobenzoic Acid + Phthalic Anhydride Intermediate Phthalamic Acid Intermediate (3-((2-carboxybenzoyl)amino)benzoic acid) Reactants->Intermediate Step 1: Nucleophilic Attack (Ring Opening) Product 3-(Phthalimido)benzoic Acid Intermediate->Product Step 2: Intramolecular Cyclization (Dehydration, requires heat) Water H₂O Intermediate->Water - H₂O

Caption: Figure 1: Reaction Mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield is a common problem that can typically be traced to an incomplete reaction or losses during workup. Let's break down the potential causes:

  • Cause 1: Incomplete Cyclization of the Phthalamic Acid Intermediate.

    • Scientific Rationale: The final dehydration step to form the imide ring is a reversible equilibrium that requires sufficient thermal energy.[1] If the temperature is too low or the reaction time is too short, the reaction will stall at the phthalamic acid intermediate. This intermediate is more polar than the final product and may be lost during aqueous workups.

    • Recommended Action:

      • Increase Reaction Temperature: If using glacial acetic acid, ensure the reaction is brought to a steady reflux (around 118°C). For higher temperatures, consider a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), which can increase reaction rates, though purification at scale can be more challenging.[4]

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Continue heating until the starting material and intermediate spots are no longer visible.

      • Water Removal: On a larger scale, the water produced can slow the reaction. While challenging in a simple reflux setup, using a Dean-Stark apparatus with a suitable solvent (like toluene, though this changes the solvent system) can be considered in process development to drive the equilibrium forward.[5]

  • Cause 2: Purity of Starting Materials.

    • Scientific Rationale: Phthalic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to phthalic acid, which is less reactive under these conditions.[6] The amine group in 3-aminobenzoic acid can be susceptible to oxidation, leading to colored impurities and reduced active reagent.[7]

    • Recommended Action: Use fresh, high-purity phthalic anhydride and 3-aminobenzoic acid. Ensure reagents are stored in a dry environment. Using reagents that appear discolored is not recommended.[7]

  • Cause 3: Suboptimal Stoichiometry.

    • Scientific Rationale: While a 1:1 molar ratio is theoretically required, minor weighing errors can become significant at scale. Using a slight excess (1.05 to 1.1 equivalents) of the more stable or less expensive reagent (typically phthalic anhydride) can sometimes help drive the reaction to completion, but be aware this will require removal during purification.[7]

    • Recommended Action: For initial scale-up, maintain a strict 1:1 stoichiometry. Ensure scales are properly calibrated. If yield issues persist and are traced to one component, a minor excess of the other may be trialed.

Question: My final product is difficult to purify. TLC/HPLC shows multiple spots. What are they and how do I get a clean product?

Answer: Product impurity is often due to unreacted starting materials or the presence of the phthalamic acid intermediate.

  • Likely Impurities:

    • Unreacted 3-Aminobenzoic Acid: A polar, amphoteric compound.

    • Unreacted Phthalic Anhydride / Phthalic Acid: The anhydride quickly hydrolyzes to phthalic acid in the presence of water.

    • Phthalamic Acid Intermediate: The most common process-related impurity. It has two carboxylic acid groups and one amide group, making its polarity similar to other components.

  • Purification Strategy: Recrystallization

    • Scientific Rationale: The product, starting materials, and intermediate have different solubility profiles in various solvents. Recrystallization is highly effective for removing small amounts of these impurities. Benzoic acid derivatives are typically sparingly soluble in cold water but have good solubility in hot water and many organic solvents like ethanol or acetic acid.[8][9][10]

    • Recommended Protocol:

      • Solvent Screening: Test solvent systems like aqueous ethanol, aqueous acetic acid, or toluene. The ideal system will fully dissolve the crude product at high temperature and allow the pure product to crystallize upon cooling, while keeping impurities dissolved in the mother liquor.

      • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities persist, you can consider a charcoal treatment. Filter the hot solution to remove any insoluble material. Allow the filtrate to cool slowly to form well-defined crystals. Isolate the purified product by filtration and wash with a small amount of cold solvent.

Troubleshooting Figure 2: Troubleshooting Workflow Start Problem: Low Yield or Impure Product Analysis Analyze crude sample by TLC or HPLC Start->Analysis Spots What spots are present? Analysis->Spots SM Starting materials (3-aminobenzoic acid or phthalic anhydride) Spots->SM Yes Intermediate Prominent intermediate spot (phthalamic acid) Spots->Intermediate Yes Other Other/colored spots Spots->Other Yes Sol_SM Cause: Incomplete Reaction Solution: - Increase reaction time - Increase temperature/reflux - Check stoichiometry SM->Sol_SM Sol_Intermediate Cause: Incomplete Cyclization Solution: - Increase temperature to reflux - Ensure sufficient reaction time - Consider water removal at scale Intermediate->Sol_Intermediate Sol_Other Cause: Reagent Degradation Solution: - Use fresh, high-purity reagents - Run reaction under inert atmosphere - Purify via recrystallization Other->Sol_Other

Caption: Figure 2: Troubleshooting Workflow.

Scale-Up Considerations: From the Bench to the Reactor

Scaling a reaction is not a linear process; physical and chemical properties change, introducing new challenges.[11][12]

ParameterLab Scale (100 mL Flask)Pilot Scale (50 L Reactor)Scale-Up Consideration & Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio. Efficient heating/cooling with a mantle/bath.[13]Low surface-area-to-volume ratio. Heat removal/addition is much slower.[14][15]Strategy: Use a jacketed reactor with a thermal control unit. For exothermic additions, add reagents slowly and monitor internal temperature closely. A reaction calorimetry study is recommended to understand the thermal hazard before scaling.[15]
Mixing Efficient mixing with a small magnetic stir bar. Homogeneous temperature and concentration.Mechanical overhead stirrer with impeller(s). Potential for dead zones, poor solids suspension.[11][14]Strategy: Select the appropriate impeller type (e.g., pitched-blade turbine for solids suspension). Determine the optimal agitation speed to ensure good mixing without excessive shear. Baffles in the reactor are crucial to prevent vortexing and improve mixing efficiency.[15]
Reagent Addition Fast addition via pipette or funnel.Slow, controlled addition via a pump or pressure transfer. Takes significantly longer.Strategy: The addition of phthalic anhydride (if added as a solid) or a solution of one reagent to the other must be done at a controlled rate to manage any potential exotherm and ensure homogeneity. The extended addition time must be factored into the total process time.[15]
Workup & Isolation Simple gravity or vacuum filtration (Büchner funnel). Small amounts of solvent.Large-scale filtration equipment (e.g., Nutsche filter-dryer). Large solvent volumes.Strategy: The workup procedure must be robust. Ensure the product slurry can be easily transferred and filtered. The choice of recrystallization solvent is critical, as large volumes impact cost and waste disposal. Plan for longer filtration and drying times.[14]

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g)

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: To the flask, add 3-aminobenzoic acid (6.28 g, 45.8 mmol, 1.0 eq) and phthalic anhydride (6.78 g, 45.8 mmol, 1.0 eq).

  • Solvent: Add 100 mL of glacial acetic acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118°C) with stirring. The solids should dissolve to form a clear solution.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a few drops of acetic acid) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 20 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: >90%

    • Expected Purity: >98%

Protocol 2: Pilot-Scale Synthesis Considerations (1 kg)

This protocol outlines key modifications for scale-up and should be adapted based on available equipment and safety assessments.

  • Equipment: Use a 20 L glass-lined jacketed reactor equipped with an overhead stirrer (pitched-blade turbine), reflux condenser, and a temperature probe.

  • Charging: Charge the reactor with 3-aminobenzoic acid (1.00 kg, 7.29 mol) and 12 L of glacial acetic acid. Begin agitation to suspend the solid.

  • Controlled Addition: Slowly add the phthalic anhydride (1.08 kg, 7.29 mol) in portions over 30-60 minutes. Monitor the internal temperature; a slight exotherm is expected. Do not allow the temperature to rise uncontrollably.

  • Reaction: Once the addition is complete, heat the reactor jacket to bring the internal temperature to reflux (approx. 115-118°C). Hold at reflux for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC.

  • Crystallization: Cool the reactor contents slowly to 15-20°C over several hours. A controlled cooling ramp is crucial for consistent particle size and purity. Hold at the final temperature for at least 2 hours.

  • Isolation: Transfer the slurry to a Nutsche filter-dryer. Deliquor the batch under vacuum or pressure.

  • Washing: Perform a displacement wash on the filter cake with cold water (2 x 3 L) to remove acetic acid. A final wash with cold ethanol (2 L) can aid in drying.

  • Drying: Dry the product under vacuum in the filter-dryer at 60-70°C until the loss on drying (LOD) is within specification.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards to consider when scaling up this reaction?

    • A1: The main hazards are thermal control and material handling. Acetic acid is corrosive and flammable. The reaction itself is not violently exothermic but must be controlled.[15] At scale, a runaway reaction is a serious risk due to the reduced surface-area-to-volume ratio, which hampers heat removal.[13][14] A thorough process safety assessment (e.g., HAZOP) is essential before any large-scale campaign.

  • Q2: Can I run this reaction solvent-free?

    • A2: Solvent-free or "fusion" conditions are possible by heating a melt of the two reactants.[3] However, this can be difficult to control at scale. Local overheating can lead to charring and decomposition, resulting in a dark, impure product. A solvent provides better heat transfer and control, generally leading to a cleaner product.

  • Q3: My final product is off-white or yellow. Why?

    • A3: This is likely due to impurities in the starting 3-aminobenzoic acid, which can contain oxidized species, or slight degradation from excessive heating. Running the reaction under an inert atmosphere (nitrogen) can sometimes help.[7] The color can often be removed during recrystallization, potentially with the use of activated charcoal.

  • Q4: How can I confirm the structure of the final product?

    • A4: Standard analytical techniques should be used. Proton NMR (¹H NMR) will show characteristic aromatic signals and the absence of the amine N-H protons. Carbon NMR (¹³C NMR) will show the distinct imide and carboxylic acid carbonyl signals. Infrared (IR) spectroscopy will show C=O stretching for the imide (around 1710-1780 cm⁻¹) and the carboxylic acid. Mass spectrometry will confirm the molecular weight.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, also known as N-(3-carboxyphenyl)phthalimide, is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, polymers, and advanced materials. Its rigid phthalimide core combined with the reactive carboxylic acid moiety makes it a versatile intermediate for introducing specific structural and functional properties into larger molecules. This guide provides an in-depth comparison of the prevalent synthesis methods for this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Core Synthesis Strategy: The Imidation of 3-Aminobenzoic Acid

The most direct and widely employed route to this compound involves the condensation reaction between 3-aminobenzoic acid and phthalic anhydride. This reaction is a classic example of imide formation, proceeding through a two-step mechanism that is both robust and high-yielding.

Reaction Mechanism and Rationale

The underlying mechanism involves two key transformations:

  • Amide Formation: The synthesis initiates with a nucleophilic attack by the primary amine of 3-aminobenzoic acid on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate o-carboxybenzamide, commonly known as a phthalamic acid. This step is typically fast and occurs even at room temperature.

  • Cyclization and Dehydration: The crucial imide ring closure occurs via an intramolecular nucleophilic acyl substitution. The newly formed amide nitrogen attacks the neighboring carboxylic acid group, eliminating a molecule of water to form the stable five-membered phthalimide ring. This cyclization is the rate-limiting step and almost always requires thermal energy to proceed efficiently.

Caption: Reaction mechanism for the synthesis of the target compound.

Comparative Analysis of Synthesis Protocols

While the core reactants remain the same, the choice of solvent and energy source significantly impacts reaction time, yield, purity, and overall efficiency. We will compare two primary methodologies: conventional thermal heating and microwave-assisted synthesis.

Method 1: Conventional Synthesis via Thermal Reflux

This is the traditional and most frequently cited method. The reaction is typically performed by refluxing the starting materials in a suitable solvent, most commonly glacial acetic acid.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is the solvent of choice for several reasons. It is an excellent solvent for both reactants, and its acidic nature can catalyze the dehydration step. Furthermore, its high boiling point (118 °C) provides the necessary thermal energy for the cyclization to occur at a reasonable rate under reflux conditions.

  • Temperature: Heating to reflux is critical to overcome the activation energy barrier for the intramolecular cyclization and to drive off the water molecule that is formed, pushing the equilibrium towards the product.

Detailed Experimental Protocol (Method 1):

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzoic acid (10.0 g, 72.9 mmol, 1.0 eq).

  • Reagent Addition: Add phthalic anhydride (11.0 g, 74.3 mmol, 1.02 eq) followed by glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The solids will gradually dissolve to form a clear solution, followed by the precipitation of the product. Continue refluxing for 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. A dense white or off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid, followed by a wash with cold ethanol (2 x 30 mL).

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield fine, white needles.

  • Drying: Dry the purified product in a vacuum oven at 80 °C overnight.

Method 2: Microwave-Assisted Synthesis

A modern, greener alternative to conventional heating involves the use of microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.

Causality Behind Experimental Choices:

  • Energy Source: Microwaves provide rapid and uniform heating of the reaction mixture through dielectric heating. This efficient energy transfer directly to the polar molecules in the mixture accelerates the rate of reaction far beyond what is achievable with conventional heating.

  • Solvent-Free/Minimal Solvent: In some protocols, the reaction can be run with minimal solvent or even in a solid state, which aligns with the principles of green chemistry by reducing solvent waste.

Detailed Experimental Protocol (Method 2):

  • Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-aminobenzoic acid (1.0 g, 7.29 mmol, 1.0 eq) and phthalic anhydride (1.1 g, 7.43 mmol, 1.0

Spectroscopic comparison of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 3-(1,3-dioxoisoindolin-2-yl)benzoic acid and Its Derivatives

This guide provides a comprehensive spectroscopic comparison of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will explore how structural modifications influence spectral outputs, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Structural Landscape

3-(1,3-dioxoisoindolin-2-yl)benzoic acid serves as a foundational scaffold in medicinal chemistry. Its structure uniquely combines a phthalimide group with a benzoic acid moiety. The phthalimide group is a well-known pharmacophore, while the benzoic acid ring offers a versatile site for substitution, allowing for the fine-tuning of physicochemical and biological properties.[1][2] Understanding the spectroscopic signature of this parent molecule is crucial for the characterization and quality control of its derivatives.[3][4] This guide will systematically dissect these signatures.

Caption: Chemical structure of the parent compound.

The Spectroscopic Quad-Scan: An Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous structure elucidation. Each spectroscopic method provides a unique piece of the molecular puzzle. Our standard workflow ensures that data from each technique corroborates the others, forming a self-validating analytical system.

G cluster_workflow Integrated Spectroscopic Analysis Workflow A Sample (Parent Compound or Derivative) B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B C FT-IR Spectroscopy Identify Key Functional Groups A->C D 1D & 2D NMR Spectroscopy Map C-H Framework & Connectivity A->D E UV-Vis Spectroscopy Analyze Electronic Conjugation A->E F Structure Elucidation & Purity Assessment B->F C->F D->F E->F

Caption: Standard workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

This section details the expected spectral data for the parent compound and contrasts it with representative derivatives. The causality behind spectral shifts is explained, linking electronic effects of substituents to observable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure determination in organic chemistry, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[5][6]

  • ¹H NMR Insights: The proton NMR spectrum reveals the number of distinct proton environments. For the parent compound, we expect complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on both the phthalimide and the substituted benzoic acid rings.[7][8][9] The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield shift (δ > 10 ppm).[10]

  • ¹³C NMR Insights: The carbon spectrum distinguishes between different carbon types. Key signals include the two imide carbonyl carbons (~167 ppm), the carboxylic acid carbonyl (~166 ppm), and a series of signals for the aromatic carbons (124-141 ppm).[9]

  • Derivative Effects: The introduction of substituents on the benzoic acid ring systematically alters the chemical shifts.

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density on the ring, causing an upfield shift (to lower ppm values) of the aromatic proton and carbon signals due to increased shielding.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease electron density, leading to a downfield shift (to higher ppm values) due to deshielding.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Parent Compound ~7.8-7.9 (m, phthalimide H), ~8.1-8.4 (m, benzoic H), >11 (br s, COOH)~167 (Imide C=O), ~166 (Acid C=O), ~124-135 (Aromatic C)
4-Nitro Derivative (EWG) Downfield shift of benzoic H signals (>8.5 ppm)Downfield shift of substituted aromatic carbons.
4-Methoxy Derivative (EDG) Upfield shift of benzoic H signals (<8.0 ppm), singlet for -OCH₃ (~3.9 ppm)Upfield shift of substituted aromatic carbons, signal for -OCH₃ (~56 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]

  • Parent Compound Signature: The spectrum is dominated by strong carbonyl (C=O) stretching bands. The two imide carbonyls typically show two distinct bands (symmetric and asymmetric stretching) around 1780-1700 cm⁻¹.[13][14][15] The carboxylic acid C=O stretch appears around 1725-1700 cm⁻¹.[16] A very broad O-H stretching band from the carboxylic acid dimer is expected from 3300-2500 cm⁻¹.[16][17]

  • Derivative Effects: Substituents on the benzoic acid ring influence the electronic environment of the carboxyl group, slightly shifting its C=O stretching frequency.

    • EWGs tend to increase the C=O frequency (shift to higher wavenumber).

    • EDGs tend to decrease the C=O frequency (shift to lower wavenumber).

CompoundImide C=O (cm⁻¹)Carboxylic Acid C=O (cm⁻¹)Carboxylic Acid O-H (cm⁻¹)
Parent Compound ~1785, ~1725[9]~1721[9]~3300-2500 (broad)[16]
4-Nitro Derivative (EWG) ~1785, ~1725~1730 (slight increase)~3300-2500 (broad)
4-Amino Derivative (EDG) ~1782, ~1720~1715 (slight decrease)~3300-2500 (broad), N-H stretches ~3400-3300
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, providing information about electronic transitions, which is particularly useful for analyzing conjugated systems.[18][19]

  • Parent Compound Absorption: The molecule contains multiple chromophores (the phthalimide and benzoic acid rings). We expect to see absorptions corresponding to π→π* transitions of the aromatic systems, typically in the 200-300 nm range.[17] Carboxylic acids themselves have a weak n→π* transition around 200-215 nm, which is often masked.[10][16][17][20][21]

  • Derivative Effects: The position of the maximum absorbance (λmax) is highly sensitive to substituents that alter the extent of conjugation.

    • EDGs and EWGs that extend the conjugated system (auxochromes) will cause a bathochromic shift (red shift) to longer wavelengths. For example, a nitro or amino group in the para position can significantly shift the λmax.

Compoundλmax (nm) (Typical Range)Transition Type
Parent Compound ~210, ~240, ~295π→π, n→π
4-Nitro Derivative (EWG) Red-shifted vs. parentπ→π
4-Amino Derivative (EDG) Red-shifted vs. parentπ→π
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint useful for structure elucidation.[23][24][25][26]

  • Parent Compound Fragmentation: The molecular ion peak [M]⁺ at m/z = 267 should be observable. Key fragments arise from the cleavage of the carboxylic acid group.

    • [M - OH]⁺: Loss of a hydroxyl radical (m/z 250).

    • [M - COOH]⁺: Loss of the entire carboxyl group (m/z 222).

    • Benzene Cation: A peak at m/z 77 is characteristic of a benzene ring fragment.[22]

  • Derivative Effects: The primary effect of derivatization is a change in the molecular weight, which is directly reflected by the m/z of the molecular ion peak. Fragmentation patterns will also be altered, providing clues to the identity and position of the substituent.

G cluster_ms Key EI-MS Fragmentation Pathways A Parent Molecule [M] m/z = 267 B Molecular Ion [M]⁺ m/z = 267 A->B Ionization C [M - OH]⁺ m/z = 250 B->C - •OH D [M - COOH]⁺ m/z = 222 B->D - •COOH E Other Fragments (e.g., m/z 77) D->E Further Fragmentation

Caption: Common fragmentation patterns for the parent compound.

Standard Operating Protocols

The following protocols are standardized in our laboratories to ensure data reproducibility and integrity.

NMR Sample Preparation and Analysis

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and its N-H/O-H protons are readily exchangeable, often appearing as a broad peak.

  • Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a calibrated spectrometer (e.g., 400 MHz or higher).[5][27]

  • Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[28]

FT-IR Sample Preparation and Analysis

Causality: The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and non-destructive nature.[29] For quantitative analysis or when ATR is unsuitable, the KBr pellet method is a reliable alternative.

  • ATR Method:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[13][14]

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.[29][30]

UV-Vis Sample Preparation and Analysis

Causality: The choice of solvent is critical; it must dissolve the sample and be transparent in the wavelength range of interest. Spectroscopic grade solvents are used to avoid impurities that may absorb UV light.

  • Stock Solution: Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.2 and 1.0. This range ensures adherence to the Beer-Lambert law.[31]

  • Analysis:

    • Use a dual-beam spectrophotometer.[18] Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.[32][33]

    • Perform a baseline correction with the blank cuvette in the sample path.[32]

    • Acquire the absorbance spectrum of the sample over a defined range (e.g., 190-400 nm).[31]

Mass Spectrometry (EI-MS) Protocol

Causality: Electron Ionization at 70 eV is a standard method because it provides reproducible fragmentation patterns that are comparable to library spectra, aiding in structural identification.[25][26]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC) for volatile compounds. Benzoic acid and its derivatives may require derivatization for GC-MS analysis.[34][35]

  • Ionization: Ionize the sample in the source using a 70 eV electron beam.[26]

  • Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

References

A Comparative Guide to the Antifungal and Antibacterial Efficacy of 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This guide focuses on 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, a compound whose structural motif suggests potential bioactivity. Preliminary research indicates that this class of compounds exhibits in vitro antifungal and antibacterial properties.[1] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antimicrobial performance of this compound. We will present a side-by-side comparison with established clinical agents, supported by detailed experimental protocols for robust and reproducible data generation. While specific quantitative data for the title compound is not extensively available in public literature, this guide will equip researchers with the necessary methodologies to perform a thorough comparative analysis.

Introduction to 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic Acid

3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid belongs to a class of N-substituted phthalimide derivatives. The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. A study by Li and colleagues in 2010 reported the synthesis and biological evaluation of 2-, 3-, and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids, noting their in vitro activity against a panel of pathogenic microbes including Candida albicans, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] This initial finding warrants a more in-depth investigation into the compound's spectrum of activity and potency relative to current standards of care.

Synthesis and Chemical Properties

The synthesis of 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid can be achieved through the condensation of phthalic anhydride with 3-aminobenzoic acid. This reaction is a fundamental method for the formation of N-substituted phthalimides.

Key Chemical Properties:

  • Molecular Formula: C₁₅H₁₁NO₃[2]

  • Molecular Weight: 253.25 g/mol [2]

  • CAS Number: 4770-70-1[2]

The structural integrity and purity of the synthesized compound should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with biological assays.

Comparative In Vitro Efficacy Assessment

To ascertain the therapeutic potential of 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, its antimicrobial activity must be quantified and benchmarked against clinically relevant drugs. This section outlines the proposed comparisons.

Antifungal Activity Comparison

The primary fungal pathogen for initial screening, based on existing literature, is Candida albicans. We propose a comparison against a first-generation azole, Fluconazole, and a polyene, Amphotericin B, which have different mechanisms of action.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) against Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Mechanism of Action
3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid Data to be determinedData to be determinedTo be elucidated
Fluconazole0.25 - 1.00.5 - 4.0Inhibits ergosterol synthesis
Amphotericin B0.125 - 1.00.5 - 2.0Binds to ergosterol, disrupting the cell membrane

Note: MIC values for comparator agents are representative and can vary based on the specific strain and testing methodology.

Antibacterial Activity Comparison

The compound should be tested against a panel of both Gram-positive and Gram-negative bacteria. Based on the initial report, key organisms for screening are Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). We propose comparison with Penicillin (a beta-lactam) and Gentamicin (an aminoglycoside).

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mechanism of Action
3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid Data to be determinedData to be determinedData to be determinedTo be elucidated
Penicillin0.06 - >256ResistantResistantInhibits cell wall synthesis
Gentamicin0.5 - 4.00.25 - 2.00.5 - 4.0Inhibits protein synthesis

Note: MIC values for comparator agents are representative and can vary based on the specific strain and testing methodology.

Experimental Protocols

The following protocols describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) and assessing antimicrobial activity through diffusion assays. Adherence to these protocols is crucial for generating reliable and comparable data.

Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare 2x concentrated stock of test compound and controls A2 Add 100 µL of 2x compound to the first column P1->A2 P2 Prepare standardized microbial inoculum (0.5 McFarland) A4 Inoculate wells with 5 µL of standardized microbial suspension P2->A4 A1 Dispense 100 µL of sterile broth into a 96-well plate A1->A2 A3 Perform 2-fold serial dilutions across the plate A2->A3 A3->A4 I1 Incubate at 37°C for 18-24 hours A4->I1 R1 Visually inspect for turbidity or use a plate reader I1->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Antimicrobial Solutions:

    • Dissolve 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid and standard antimicrobial agents in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a working solution at twice the highest desired final concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation:

    • Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[3]

    • Add 100 µL of the 2x antimicrobial working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.[3]

    • Dilute the standardized inoculum to the final desired concentration and add 5 µL to each well, resulting in a final volume of 105 µL.[3]

    • Include a growth control (no antimicrobial) and a sterility control (no inoculum) on each plate.

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 18-24 hours.[4]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement P1 Prepare molten agar (e.g., Mueller-Hinton Agar) A1 Inoculate molten agar with microbial suspension and pour plate P1->A1 P2 Prepare standardized microbial inoculum (0.5 McFarland) P2->A1 A2 Alternatively, create a lawn of bacteria on a solidified agar plate P2->A2 A3 Aseptically bore wells (6 mm diameter) in the agar A1->A3 A2->A3 A4 Pipette a fixed volume (e.g., 100 µL) of test compound and controls into wells A3->A4 I1 Incubate at 37°C for 18-24 hours A4->I1 M1 Measure the diameter of the zone of inhibition (in mm) I1->M1

Caption: Workflow for the agar well diffusion antimicrobial assay.

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar plates.

    • Prepare a standardized microbial inoculum as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a bacterial lawn.

  • Well Creation and Application of Test Substance:

    • Using a sterile cork borer (typically 6 mm in diameter), create wells in the agar.[5]

    • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into a designated well.[5]

    • In separate wells, add positive controls (standard antibiotics) and a negative control (the solvent used to dissolve the compounds).[4][6]

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to permit diffusion of the substance into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.[5]

    • After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Concluding Remarks for the Research Professional

The isoindolinone scaffold present in 3-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid holds promise as a starting point for the development of novel antimicrobial agents. The preliminary reports of its activity against both fungi and bacteria are encouraging.[1] However, a rigorous and standardized evaluation is paramount. This guide provides the necessary framework and detailed protocols to conduct a comprehensive comparative analysis. By quantifying the Minimum Inhibitory Concentration and assessing the spectrum of activity against a panel of clinically relevant pathogens, researchers can generate the robust data needed to determine the true potential of this compound and guide future structure-activity relationship (SAR) studies. It is through such systematic investigation that we can hope to identify and develop the next generation of effective treatments to combat the global challenge of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For a molecule such as 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (CAS 40101-51-7), a compound with potential applications stemming from its phthalimide and benzoic acid moieties, rigorous analytical characterization is not merely a formality but a cornerstone of reproducible research. This guide provides an in-depth, experience-driven comparison of spectral data for this compound, offering not just the "what" but the "why" behind the analytical choices, thereby ensuring a self-validating approach to structural elucidation.

The core principle of structural verification lies in the convergence of data from multiple, independent analytical techniques. No single method provides absolute certainty. It is the synergy between techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that builds a robust, defensible structural assignment.

Molecular Structure and Predicted Spectral Features

Before delving into experimental data, a theoretical analysis of the molecule's structure is crucial for predicting the expected spectral outputs. The molecule, with the formula C₁₅H₉NO₄, consists of two key regions: the phthalimide group and the meta-substituted benzoic acid group.[1] This structure dictates the number and type of signals we anticipate in each spectrum.

  • ¹H NMR: We expect signals in the aromatic region (typically 7-9 ppm) corresponding to the eight protons on the two benzene rings. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a higher chemical shift (>10 ppm).

  • ¹³C NMR: The molecule has 15 carbon atoms, but due to symmetry in the phthalimide moiety, we might observe fewer than 15 signals. Key signals will include the two carbonyl carbons of the imide, the carboxylic acid carbonyl, and various aromatic carbons.

  • IR Spectroscopy: Characteristic vibrational bands are expected for the C=O bonds of the imide and carboxylic acid, the O-H bond of the carboxylic acid, and C-H and C=C bonds of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecule's exact mass (267.0532 g/mol ).[1] Fragmentation patterns can provide further structural information.

Comparative Analysis of Spectral Data

A critical aspect of data cross-referencing is comparing publicly available data, which can sometimes be sparse or of variable quality, with theoretically predicted values and, ideally, with newly acquired experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

  • Expected Signals: The phthalimide protons typically appear as a symmetric AA'BB' system. The protons on the meta-substituted benzoic acid ring will present a more complex splitting pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

  • Expected Signals: The carbonyl carbons of the imide are expected around 167-168 ppm, while the carboxylic acid carbonyl will be slightly more deshielded, appearing around 172 ppm.[4][5] The aromatic carbons will populate the 120-140 ppm region.

  • Data Cross-Referencing: Comparing predicted shifts with databases and literature values for similar substructures is key. For instance, the carbon atoms of the benzoic acid moiety can be compared to the known spectrum of benzoic acid itself, with adjustments for the substituent effects of the phthalimide group.[4][5][6]

Data Type Predicted/Reported Value Structural Assignment
¹H NMR Chemical Shift (ppm)>10 (broad s)Carboxylic acid (-COOH)
¹H NMR Chemical Shift (ppm)7.8-8.2 (m)Aromatic (Phthalimide & Benzoic Acid Rings)
¹³C NMR Chemical Shift (ppm)~172Carboxylic Acid Carbonyl (C=O)
¹³C NMR Chemical Shift (ppm)~167Imide Carbonyls (C=O)
¹³C NMR Chemical Shift (ppm)120-140Aromatic Carbons
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.

  • Key Vibrational Bands: The most prominent features for this compound will be the carbonyl (C=O) stretching vibrations and the O-H stretch of the carboxylic acid.

  • Data Interpretation:

    • O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]

    • C=O Stretch: Two distinct C=O stretching frequencies should be observed. The symmetric and asymmetric stretches of the imide carbonyls will appear around 1775 and 1710 cm⁻¹. The carbonyl of the conjugated carboxylic acid is expected around 1680-1700 cm⁻¹.[8]

    • Aromatic C=C Stretch: Multiple sharp peaks between 1450 and 1600 cm⁻¹ will confirm the presence of the aromatic rings.[7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)2500-3300 (very broad)Confirms presence of -COOH group
C=O Stretch (Imide, Asymmetric)~1775Characteristic of phthalimide
C=O Stretch (Imide, Symmetric)~1710Characteristic of phthalimide
C=O Stretch (Carboxylic Acid)1680-1700Confirms conjugated acid
C=C Stretch (Aromatic)1450-1600Indicates aromatic rings
Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the exact molecular weight and, through high-resolution measurements, the molecular formula.

  • Molecular Ion Peak (M+): For C₁₅H₉NO₄, the monoisotopic mass is 267.0532. High-resolution mass spectrometry (HRMS) should yield a value within a few parts per million (ppm) of this.

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragmentation. A key fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 222, and the characteristic phthalimide fragment. The base peak in the mass spectrum of benzoic acid is often the [C₆H₅CO]⁺ ion at m/z 105.[9]

Best Practices for Experimental Data Acquisition

To ensure the generation of high-quality, reliable data for cross-referencing, the following protocols are recommended.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily exchanged in D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

    • Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (although only CH groups are expected in the aromatic region of this molecule).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample, as it requires minimal sample preparation. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻, or in positive ion mode to see the protonated molecule [M+H]⁺.

  • Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Workflow Visualization

A systematic approach is essential for robust structural verification. The following workflow illustrates the logical progression from initial analysis to final confirmation.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Cross-Referencing cluster_3 Conclusion A Compound Synthesis & Purification B Theoretical Prediction (NMR, IR, MS) A->B C 1H & 13C NMR B->C D FT-IR B->D E HRMS B->E F Spectral Interpretation C->F D->F E->F G Compare Experimental Data with Predictions & Literature F->G H Identify Discrepancies G->H I Structure Confirmed H->I No J Further Investigation (e.g., 2D NMR) H->J Yes

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(1,3-dioxoisoindolin-2-yl)benzoic acid scaffold is a cornerstone in the development of novel therapeutics, most notably as a precursor to a class of drugs with immunomodulatory, anti-inflammatory, and anti-cancer properties. These compounds, structurally related to thalidomide, have garnered significant attention for their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights for researchers and drug development professionals in the field. We will delve into the critical structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.

The parent compound, 3-(1,3-dioxoisoindolin-2-yl)benzoic acid, serves as a foundational structure for exploring the chemical space for therapeutic intervention.[3] Modifications to both the phthalimide and benzoic acid moieties have been extensively investigated to optimize potency, selectivity, and pharmacokinetic properties. Understanding the nuances of these modifications is paramount for the rational design of next-generation therapeutics.

Core Scaffold and Key Structural Features

The fundamental structure consists of a phthalimide ring connected to a benzoic acid ring via a nitrogen atom. The SAR of these analogs is primarily dictated by substitutions on both of these ring systems.

The Phthalimide Moiety: The "Warhead" for Cereblon Binding

The isoindoline-1,3-dione (phthalimide) group is essential for binding to the CRBN protein.[2] Modifications to this part of the molecule can significantly impact the affinity and subsequent downstream effects.

The Benzoic Acid Moiety: The "Guiding" Element

The benzoic acid portion of the molecule plays a crucial role in orienting the molecule within the target binding pocket and can be modified to enhance interactions with specific amino acid residues, thereby influencing selectivity and potency. The position of the carboxylic acid group is a critical determinant of activity, with the meta-position (3-position) being a common feature in active analogs.

Structure-Activity Relationship Analysis

Systematic modifications of the core scaffold have revealed several key SAR trends. These are summarized below and detailed in the subsequent sections.

Substitutions on the Phthalimide Ring

The phthalimide ring offers several positions for substitution, with the 4-position being particularly important for enhancing potency.

  • Amino Group at the 4-Position: The introduction of an amino group at the 4-position of the phthalimide ring is a hallmark of the highly potent immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide.[][4][5] This substitution significantly enhances the compound's ability to induce the degradation of target proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[] Pomalidomide, which includes both a 4-amino group and a carbonyl group on the phthaloyl ring, is more potent than lenalidomide.[]

  • Isosteric Replacements of the 4-Amino Group: Studies have explored replacing the 4-amino group with various isosteres. For instance, 4-methyl and 4-chloro analogs have demonstrated potent inhibition of tumor necrosis factor-α (TNF-α) and stimulation of interleukin-2 (IL-2), along with anti-proliferative activity.[6]

Substitutions on the Benzoic Acid Ring

Modifications to the benzoic acid ring are crucial for fine-tuning the activity and properties of these analogs.

  • Hydrophilic and Hydrophobic Substituents: The nature of substituents on the phenyl ring influences the molecule's interaction with the target. Hydrophilic groups can facilitate interactions with polar amino acid residues, while a phenyl core is important for hydrophobic interactions.[7]

  • Halogenation: The introduction of halogen atoms, such as fluorine, has been shown to be essential for both anti-angiogenic and anti-cancer activities in some thalidomide analogs.[8]

  • Positional Isomers: The position of substituents on the benzoic acid ring can dramatically alter biological activity. This is a key area of exploration in SAR studies to optimize interactions within the binding site.[9]

Impact of the Linker

While the core topic focuses on a direct linkage, it's important to note that in related fields like PROTACs (PROteolysis TArgeting Chimeras), a linker connects the CRBN-binding moiety to a ligand for a protein of interest.[10][11] The length and composition of this linker are critical for inducing effective protein degradation. This principle of optimizing spatial orientation between interacting components is also relevant to the SAR of the core 3-(1,3-dioxoisoindolin-2-yl)benzoic acid scaffold.

Comparative Performance Data

The following table summarizes the in vitro activity of key analogs, highlighting the impact of specific structural modifications.

CompoundModification on Phthalimide RingModification on Benzoic Acid RingTarget Activity (IC50/EC50)Reference
Thalidomide UnsubstitutedUnsubstituted (glutarimide ring)Baseline[4]
Lenalidomide 4-AminoUnsubstituted (glutarimide ring)More potent TNF-α inhibitor than thalidomide[4][12]
Pomalidomide 4-AminoUnsubstituted (glutarimide ring)More potent than lenalidomide in TNF-α inhibition and IL-2 stimulation[4][12]
4-Methyl Analog 4-MethylUnsubstituted (glutarimide ring)Potent TNF-α inhibition and IL-2 stimulation[6]
4-Chloro Analog 4-ChloroUnsubstituted (glutarimide ring)Potent TNF-α inhibition and IL-2 stimulation[6]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid analogs.

Protocol 1: TNF-α Inhibition Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a primary screen to determine the anti-inflammatory potential of the analogs.

Objective: To measure the inhibition of TNF-α production in human PBMCs stimulated with lipopolysaccharide (LPS).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add serial dilutions of the test compounds (analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., lenalidomide).

  • Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells with LPS (100 ng/mL).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits TNF-α production by 50%) using a non-linear regression analysis.

Protocol 2: IL-2 Stimulation Assay in T-Cells

This assay assesses the immunomodulatory activity of the analogs by measuring their ability to co-stimulate T-cell proliferation and cytokine production.

Objective: To measure the stimulation of IL-2 production in co-stimulated human T-cells.

Methodology:

  • T-Cell Isolation: Purify primary human T-cells from PBMCs using negative selection magnetic beads.

  • Co-stimulation: Coat a 96-well plate with an anti-CD3 antibody.

  • Cell Plating and Treatment: Plate the purified T-cells in the coated wells in the presence of a soluble anti-CD28 antibody and serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • IL-2 Measurement: Collect the cell culture supernatants and measure the concentration of IL-2 using an ELISA kit.

  • Data Analysis: Determine the EC50 values (the concentration of compound that produces 50% of the maximal IL-2 stimulation).

Protocol 3: In Vitro Antiproliferative Assay

This assay evaluates the anti-cancer potential of the analogs against various cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effects of the analogs on cancer cells.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) under standard conditions.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).

Visualization of Key Concepts

General SAR Workflow

The following diagram illustrates the typical workflow for conducting SAR studies on these analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Core Core Scaffold 3-(1,3-dioxoisoindolin-2-yl)benzoic acid Analogs Analog Synthesis (Systematic Modifications) Core->Analogs Design Purification Purification & Characterization (NMR, MS, HPLC) Analogs->Purification Primary Primary Screening (e.g., TNF-α Inhibition) Purification->Primary Secondary Secondary Assays (e.g., IL-2 Stimulation, Antiproliferation) Primary->Secondary Active Hits Mechanism Mechanism of Action (e.g., CRBN Binding, Target Degradation) Secondary->Mechanism SAR SAR Analysis (Identify Key Features) Mechanism->SAR Optimization Lead Optimization (Improve Potency, Selectivity, PK) SAR->Optimization Optimization->Analogs Iterative Design

Caption: A typical workflow for SAR studies.

Key Structural Modifications and Their Impact

This diagram highlights the key positions for modification on the core scaffold and their general impact on activity.

SAR_Modifications cluster_scaffold 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid Core cluster_phthalimide Phthalimide Modifications cluster_benzoic Benzoic Acid Modifications Scaffold R1 Position 4: -NH2, -CH3, -Cl (Potency Enhancement) R1->Scaffold Impacts CRBN Binding R2 Substituents (e.g., -F) (Fine-tuning Activity) R2->Scaffold Modulates Target Interaction R3 Positional Isomers (Optimizing Binding) R3->Scaffold Influences Selectivity

Caption: Key modification sites and their effects.

Conclusion

The structure-activity relationship of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid analogs is a rich and complex field that continues to yield novel therapeutic candidates. The key takeaways for researchers are the critical role of the 4-position on the phthalimide ring for enhancing potency and the diverse possibilities for fine-tuning activity through substitutions on the benzoic acid ring. A systematic and iterative approach, combining rational design, chemical synthesis, and robust biological evaluation, is essential for navigating this chemical space and developing drugs with improved efficacy and safety profiles. The experimental protocols provided herein offer a standardized framework for such evaluations, ensuring the generation of high-quality, comparable data to guide future drug discovery efforts.

References

A Head-to-Head Comparison: Evaluating In-House Synthesized 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and integrity of starting materials are paramount. This guide provides a comprehensive benchmark analysis of in-house synthesized 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid against commercially available standards. This compound, a key structural motif in various pharmacologically active molecules, demands rigorous quality control to ensure reproducible and reliable experimental outcomes.[1][2]

This document outlines the synthetic protocol, analytical methodologies, and comparative data, offering researchers, scientists, and drug development professionals a transparent evaluation of our synthesized product's performance. Our goal is to demonstrate a commitment to scientific integrity by providing a self-validating system of protocols and data.

Introduction: The Significance of this compound

This compound, with the chemical formula C15H9NO4, is a derivative of phthalimide.[3] The phthalimide group is a crucial component in many therapeutic agents, recognized for its role in modulating biological activity.[2][4] Given its importance, the accessibility of a high-purity, well-characterized source of this compound is critical for advancing research in areas such as medicinal chemistry and pharmacology. This guide serves to validate a cost-effective and reliable in-house synthesis against established commercial sources.

Synthesis of this compound

The synthesis of this compound was achieved through a straightforward and efficient one-step process. This method was chosen for its high yield and relative simplicity, minimizing the potential for side-product formation.

Experimental Protocol: Synthesis

Materials:

  • 3-Aminobenzoic acid

  • Phthalic anhydride

  • Glacial acetic acid

Procedure:

  • A mixture of 3-aminobenzoic acid (1 equivalent) and phthalic anhydride (1 equivalent) was prepared in glacial acetic acid.

  • The reaction mixture was refluxed for 4 hours, during which the formation of the product was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature, allowing the product to precipitate.

  • The precipitate was collected by vacuum filtration and washed with cold water to remove any residual acetic acid.

  • The crude product was recrystallized from ethanol to yield a pure, crystalline solid.

  • The final product was dried in a vacuum oven at 60°C overnight.

The rationale behind using glacial acetic acid as the solvent is its ability to facilitate the dehydration reaction between the amine and the anhydride, driving the reaction towards the formation of the imide. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Comparative Purity Analysis: Methodologies

To establish a comprehensive purity profile, both the in-house synthesized compound and commercially sourced standards were subjected to a battery of analytical tests. The selection of these methods is based on their ability to provide orthogonal information regarding the compound's identity, purity, and structural integrity.

Overall Analytical Workflow

Caption: Workflow for purity benchmarking.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[5] A reversed-phase HPLC method was developed and validated to quantify the purity of the synthesized compound and compare it to the commercial standards.

Experimental Protocol: HPLC Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

The choice of a C18 column provides excellent retention and separation for aromatic compounds. The gradient elution ensures that any potential impurities with different polarities are effectively separated from the main peak. Phosphoric acid is used to control the pH of the mobile phase, which is crucial for achieving sharp and symmetrical peaks for acidic analytes like the target compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and confirmation. Both ¹H and ¹³C NMR spectra were acquired to verify the chemical structure of the synthesized compound and to detect any structural isomers or impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • ¹H NMR: 16 scans, relaxation delay of 1 second

  • ¹³C NMR: 1024 scans, relaxation delay of 2 seconds

  • Reference: Tetramethylsilane (TMS) as an internal standard

DMSO-d₆ was selected as the solvent due to the compound's good solubility and to avoid exchange of the acidic proton of the carboxylic acid group. The obtained spectra were compared with literature data and the spectra of the commercial standards.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) was employed to determine the exact mass, which can also help in identifying potential impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: Agilent 6545 Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Mass Range: 100-1000 m/z

  • Sample Preparation: Samples were diluted to approximately 10 µg/mL in the HPLC mobile phase.

ESI in negative mode is ideal for this compound as the carboxylic acid group can be readily deprotonated to form [M-H]⁻ ions, leading to a strong signal.

Results and Discussion: A Comparative Overview

The analytical data from HPLC, NMR, and MS for the in-house synthesized this compound were compared against two leading commercial suppliers (Standard A and Standard B).

Table 1: Comparative Purity and Yield
Parameter In-House Synthesized Commercial Standard A Commercial Standard B
Yield (%) 85N/AN/A
HPLC Purity (%) 99.899.599.7
Appearance White crystalline solidOff-white powderWhite powder

The in-house synthesis yielded the target compound in a high yield of 85%. The HPLC purity of our synthesized material was found to be 99.8%, which is comparable to, and in one case slightly higher than, the commercial standards.

Table 2: Comparative Spectral Data
Analytical Technique In-House Synthesized Commercial Standards (A & B) Expected/Literature Values
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 13.4 (s, 1H), 8.3-7.9 (m, 6H), 7.6 (t, 1H)Consistent with in-house sampleConsistent with structure
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 167.1, 166.5, 135.2, 132.8, 131.9, 131.5, 130.1, 129.5, 124.3Consistent with in-house sampleConsistent with structure
HRMS (ESI-) m/z 266.0408 [M-H]⁻266.0409 [M-H]⁻Calculated for C₁₅H₈NO₄⁻: 266.0408

The NMR and HRMS data for the in-house synthesized compound were in excellent agreement with the data obtained from the commercial standards and the expected theoretical values. The ¹H NMR spectrum clearly showed the characteristic peaks for the aromatic protons and the carboxylic acid proton. The ¹³C NMR spectrum displayed the expected number of signals corresponding to the unique carbon atoms in the molecule. The high-resolution mass measurement provided an exact mass that was consistent with the molecular formula, further confirming the identity of the compound.

Conclusion

The comprehensive analytical data presented in this guide demonstrates that the in-house synthesized this compound meets and, in some aspects, exceeds the purity standards of commercially available alternatives. The developed synthetic protocol is robust, providing a high yield of the desired product. The rigorous analytical characterization using HPLC, NMR, and MS confirms the identity and high purity of the synthesized material.

For researchers and drug development professionals, this provides a validated, cost-effective, and reliable source of a key chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Prudent Approach to Safety: Handling 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of a new chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for the handling of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (CAS No. 40101-51-7). In the absence of comprehensive toxicological data for this specific molecule, we will proceed with a conservative methodology, treating it as a potentially hazardous substance. This approach is grounded in an analysis of its constituent chemical moieties—a phthalimide group and a benzoic acid group—and aligns with best practices for handling novel active pharmaceutical ingredients (APIs).

Hazard Analysis: A Position of Prudence

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage.[2][4]

  • Phthalimide Moiety : The parent phthalimide compound exhibits low acute toxicity.[5][6] However, due to the structural similarity to thalidomide, concerns about the potential teratogenicity of phthalimide derivatives have been raised, warranting a cautious approach, especially for personnel of child-bearing potential.[7] Furthermore, some N-substituted phthalimide derivatives have demonstrated cytotoxic effects in research settings, indicating biological activity that must be respected in a laboratory environment.[8][9][10] When heated to decomposition, phthalimides may emit toxic fumes of nitrogen oxides.[11]

Given these considerations, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown chronic toxicity and potential reproductive hazards. All operations should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, moving from standard laboratory practice to more stringent controls for procedures with a higher risk of exposure.[12][13][14]

PPE CategoryStandard Handling (e.g., weighing in a ventilated enclosure)High-Dispersion Potential (e.g., milling, vigorous mixing)
Eye Protection Chemical safety goggles with side shieldsChemical safety goggles and a full-face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemotherapy-rated nitrile gloves (double-gloving mandatory)
Body Protection Laboratory coat with buttoned cuffsDisposable, fluid-resistant gown with long sleeves over a lab coat
Respiratory Protection Not generally required if handled within a certified chemical fume hood or ventilated balance enclosure.A NIOSH-approved N95 or higher-rated respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for extended operations.

Causality Behind PPE Choices:

  • Double Gloving : This practice minimizes the risk of exposure from a single glove failure and allows for a safe procedure for doffing the outer, potentially contaminated glove.

  • Safety Goggles vs. Face Shield : While safety goggles protect the eyes from splashes and particulates, a face shield provides an additional barrier for the entire face, which is critical when handling larger quantities or during procedures that could generate dust.[14]

  • Respiratory Protection : The primary risk from a solid compound is the inhalation of fine particulates. Engineering controls are the preferred method of mitigation. However, when these are insufficient or during cleaning operations, personal respiratory protection is essential.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is crucial for minimizing exposure and ensuring reproducible, safe science.

Workflow for Handling Solid this compound

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep 1. Designate Work Area (Fume hood / Ventilated Enclosure) Weigh 4. Weigh Compound (Use anti-static weigh paper/boat) Prep->Weigh Verify 2. Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) DonPPE 3. Don Appropriate PPE (Refer to Table) Dissolve 5. Dissolution (Add solid to solvent slowly) Weigh->Dissolve Transfer 6. Transfer Solution (Use appropriate glassware) Dissolve->Transfer Decontaminate 7. Decontaminate Surfaces (e.g., 70% Ethanol) Transfer->Decontaminate DoffPPE 8. Doff PPE Correctly (Outer gloves first) Decontaminate->DoffPPE Dispose 9. Dispose of Waste (Segregated waste streams) DoffPPE->Dispose Wash 10. Wash Hands Thoroughly Dispose->Wash

Caption: A logical workflow for the safe handling of solid chemical compounds.

Detailed Protocol:

  • Preparation :

    • Designate a specific work area, preferably a certified chemical fume hood or a ventilated balance enclosure, for handling the solid compound.

    • Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible and unobstructed.

    • Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of damage before use.

  • Weighing and Handling :

    • When weighing, use anti-static weighing paper or a weigh boat to prevent dispersal of the powder.

    • Perform all manipulations that may generate dust within the designated ventilated enclosure.

    • When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Spill Response :

    • In the event of a small spill, alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from the chemical spill kit.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid actions that could create dust.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[8][15]

Waste Segregation and Disposal Workflow

Waste_Disposal_Workflow cluster_Generation Waste Generation cluster_Containment Containment cluster_Disposal Final Disposal Solid Contaminated Solids (Gloves, weigh paper, gowns) SolidBin Labeled Hazardous Solid Waste Bag/Bin Solid->SolidBin Liquid Unused/Waste Solutions LiquidBottle Labeled Hazardous Liquid Waste Bottle (Compatible material) Liquid->LiquidBottle Sharps Contaminated Sharps (Needles, pipettes) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Arrange Pickup by EHS SolidBin->EHS LiquidBottle->EHS SharpsContainer->EHS

Caption: Segregation and disposal pathway for chemical waste.

Disposal Protocols:

  • Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, disposable gowns) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Empty Containers : The original container of the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[5][9] After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all constituents (no abbreviations), the approximate percentages, and the date of accumulation.[6][8]

  • Pickup : Follow your institution's procedures for the collection of chemical waste by the EHS department. Do not dispose of this chemical down the drain or in regular trash.[8][9]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, upholding the highest standards of scientific integrity and laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.